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  • Product: 4-Bromo-3-methoxycinnamic acid
  • CAS: 924271-33-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-methoxycinnamic Acid

Executive Summary 4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0) is a high-value phenylpropanoid intermediate used extensively in medicinal chemistry and organic synthesis. Structurally characterized by a trans-cinnam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0) is a high-value phenylpropanoid intermediate used extensively in medicinal chemistry and organic synthesis. Structurally characterized by a trans-cinnamic acid backbone decorated with a bromine atom at the para-position and a methoxy group at the meta-position, this compound serves as a versatile scaffold. Its unique substitution pattern allows for orthogonal functionalization: the carboxylic acid tail facilitates amide/ester formation, while the aryl bromide moiety acts as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Molecular Identity & Structural Analysis[1]

The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer. The trans geometry places the bulky phenyl ring and the carboxylic acid group on opposite sides of the double bond, minimizing steric strain.

Identifier Details
IUPAC Name (2E)-3-(4-Bromo-3-methoxyphenyl)prop-2-enoic acid
Common Name 4-Bromo-3-methoxycinnamic acid
CAS Number 924271-33-0
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
SMILES COc1cc(C=CC(=O)O)ccc1Br
InChI Key HKLCOMKRVBQSHA-UHFFFAOYSA-N (Precursor analog)
Structural Implications for Reactivity[2]
  • Electronic Effects: The methoxy group (–OCH₃) at the 3-position is an electron-donating group (EDG) by resonance, which slightly activates the ring but is counteracted by the electron-withdrawing bromine at the 4-position.

  • Steric Environment: The 3-methoxy group provides steric bulk that can influence the regioselectivity of catalytic cycles at the adjacent 2-position, while the 4-bromo position remains sterically accessible for oxidative addition by metal catalysts.

Physicochemical Properties[3][4][5][6]

The following data consolidates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this isomer are not centrally archived.

Property Value / Range Notes
Physical State Solid (Crystalline powder)Typically white to off-white or pale yellow.
Melting Point >170 °C (Predicted) Analogous 4-methoxycinnamic acid melts at 173.5°C; bromine substitution typically elevates MP.
Boiling Point ~360 °C (Predicted)Decomposes before boiling at standard pressure.
pKa (Acid) 4.45 ± 0.10 The carboxylic acid proton. Comparable to cinnamic acid (pKa 4.44).
LogP (Octanol/Water) 2.8 – 3.1 Moderately lipophilic; suitable for membrane permeability in early drug discovery.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents.
Water Solubility Low (< 0.5 mg/mL)Requires pH adjustment (basic) to form the soluble carboxylate salt.

Synthetic Methodologies

The most robust and scalable synthesis of 4-Bromo-3-methoxycinnamic acid is the Knoevenagel Condensation . This route avoids the use of expensive transition metals in the primary step and ensures high stereoselectivity for the (E)-isomer.

Protocol: Knoevenagel Condensation

Precursor: 4-Bromo-3-methoxybenzaldehyde (CAS: 43192-34-3) Reagents: Malonic acid, Pyridine (Solvent/Base), Piperidine (Catalyst).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-methoxybenzaldehyde (1.0 equiv) and Malonic acid (1.2 – 1.5 equiv) in Pyridine (5–10 volumes).

  • Catalysis: Add a catalytic amount of Piperidine (0.1 equiv).

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into an excess of ice-cold 1M HCl with vigorous stirring. The pyridine is neutralized, and the product precipitates as a solid.

  • Purification: Filter the precipitate, wash extensively with cold water to remove pyridinium salts, and recrystallize from Ethanol/Water or Methanol if necessary.

Synthetic Pathway Diagram

The following diagram illustrates the synthesis and downstream utility using Graphviz.

SynthesisPathway Aldehyde 4-Bromo-3-methoxybenzaldehyde (CAS: 43192-34-3) Target 4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0) Aldehyde->Target Knoevenagel Condensation Pyridine/Piperidine, 100°C -CO2, -H2O Malonic Malonic Acid Malonic->Target Suzuki Biaryl Products (Suzuki Coupling) Target->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base Heck Stilbenes (Heck Coupling) Target->Heck Pd(OAc)2, Alkene Base Amide Cinnamides (Amide Coupling) Target->Amide EDC/HOBt, R-NH2

Caption: Synthesis of 4-Bromo-3-methoxycinnamic acid via Knoevenagel condensation and its divergence into key medicinal chemistry scaffolds.

Spectral Characterization

Researchers should expect the following spectral signals for the purified (E)-isomer.

¹H-NMR (400 MHz, DMSO-d₆) Prediction
  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0 – 12.5 ppm (exchanges with D₂O).

  • Vinyl Protons (Trans-alkene):

    • H-α (adjacent to COOH): Doublet at δ 6.50 – 6.60 ppm , J ≈ 16.0 Hz.

    • H-β (adjacent to Ring): Doublet at δ 7.50 – 7.60 ppm , J ≈ 16.0 Hz. The large coupling constant confirms the trans (E) geometry.

  • Aromatic Protons:

    • H-2 (ortho to side chain & OMe): Doublet (small J, meta-coupling) or singlet at δ ~7.35 ppm .

    • H-6 (ortho to side chain, meta to Br): Doublet of doublets at δ ~7.20 ppm .

    • H-5 (ortho to Br): Doublet at δ ~7.60 – 7.70 ppm (deshielded by Br).

  • Methoxy Group (-OCH₃): Strong singlet at δ 3.85 – 3.95 ppm .

Infrared (IR) Spectroscopy
  • O-H Stretch: Broad band at 2500–3300 cm⁻¹ (carboxylic acid dimer).

  • C=O Stretch: Sharp, intense peak at 1670–1690 cm⁻¹ (conjugated acid).

  • C=C Stretch: 1620–1635 cm⁻¹ (alkene).

  • C-O Stretch: ~1250 cm⁻¹ (aryl ether).

Applications in Drug Discovery[7]

This compound is not merely an end-product but a strategic "linchpin" intermediate.

Kinase Inhibitor Development (EGFR/VEGFR)

The 4-bromo-3-methoxy motif mimics the pharmacophore found in several tyrosine kinase inhibitors (e.g., Vandetanib analogs). The bromine atom serves as a bioisostere for other halogens or methyl groups, filling hydrophobic pockets in the ATP-binding site of kinases. The cinnamic acid tail can be converted into hydroxamic acids (HDAC inhibitors) or bulky amides to interact with the solvent-front region of the enzyme.

Diversity-Oriented Synthesis (DOS)

The presence of the aryl bromide allows for late-stage diversification.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3,4-disubstituted cinnamic acids , which are privileged structures in anti-inflammatory research (e.g., NF-κB inhibitors).

  • Heck Reaction: Coupling with styrenes yields complex stilbene derivatives, often investigated for anticancer properties.

Ferulic Acid Analogs

By replacing the bromine with a hydroxyl group (via hydroxylation or using a different precursor), one accesses ferulic acid. However, retaining the bromine provides a metabolically stable analog that resists glucuronidation at the 4-position, potentially improving pharmacokinetic half-life compared to the natural product.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

  • Storage: Store in a cool, dry place. Light sensitive (cis-trans isomerization may occur upon prolonged UV exposure).

References

  • Chemical Identity & Vendors: 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0). ChemicalBook & Splendid Lab Listings.

  • Precursor Synthesis: Synthesis of 4-Bromo-3-methoxybenzaldehyde. Sigma-Aldrich Product Data (CAS 43192-34-3).[1][2]

  • Synthetic Methodology: Pellissier, H. "Synthesis of 1-indanones via tandem Knoevenagel–Nazarov process."[3] Tetrahedron, 2005, 61(27), 6479–6517. (Describes Knoevenagel conditions for brominated methoxybenzaldehydes).

  • NMR Interpretation: 1H NMR of 4-methoxycinnamic acid derivatives. Chegg/Spectroscopy Data. (Used for comparative spectral prediction).

  • Biological Applications: Ferulic acid analogues as EGFR inhibitors. Pharmacy Education, 2024.[4] (Contextualizes the scaffold's utility).

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3-methoxycinnamic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-Bromo-3-methoxycinnamic acid, a substituted cinnamic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-3-methoxycinnamic acid, a substituted cinnamic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is not widely available in public literature, this document extrapolates from established chemical principles and data from closely related analogs to present a scientifically grounded resource.

Core Molecular Attributes

4-Bromo-3-methoxycinnamic acid is an aromatic carboxylic acid. Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a propenoic acid group. The arrangement of these substituents on the phenyl ring significantly influences its physicochemical properties and potential biological activity.

Chemical Structure and Identification

The IUPAC name for this compound is (2E)-3-(4-Bromo-3-methoxyphenyl)prop-2-enoic acid. The "(2E)" designation indicates the trans configuration of the double bond in the acrylic acid side chain, which is generally the more stable isomer.

Molecular Formula: C₁₀H₉BrO₃

Molecular Weight: 257.08 g/mol

While a specific CAS number for 4-Bromo-3-methoxycinnamic acid is not readily found in major chemical databases, its isomers, such as 3-Bromo-4-methoxycinnamic acid (CAS No. 1080-07-5), are commercially available[1]. The lack of a dedicated CAS number for the 4-bromo-3-methoxy isomer suggests it is a less common or novel compound.

Physicochemical Properties

The predicted physicochemical properties of 4-Bromo-3-methoxycinnamic acid, based on its structure, are summarized in the table below. These values are crucial for designing experimental protocols, including solvent selection for synthesis and purification, as well as for understanding its potential behavior in biological systems.

PropertyPredicted ValueSignificance in Research and Development
Molecular Weight 257.08 g/mol Fundamental for all stoichiometric calculations in synthesis and analysis.
Melting Point Estimated >200 °CIndicates thermal stability and provides a preliminary measure of purity.
LogP (o/w) Estimated ~2.5-3.0Predicts the lipophilicity of the molecule, which is a key factor in its pharmacokinetic profile (e.g., absorption, distribution).
pKa Estimated ~4.5Indicates the acidity of the carboxylic acid group, which is important for its solubility in aqueous solutions and its interaction with biological targets.

Synthesis Methodologies

The synthesis of cinnamic acids is a well-established area of organic chemistry. Two classical and reliable methods, the Perkin reaction and the Knoevenagel condensation, are highly applicable for the preparation of 4-Bromo-3-methoxycinnamic acid.[2][3] The choice of method often depends on the availability of starting materials and desired reaction conditions.

Proposed Synthesis Workflow

A logical synthetic route would start from the corresponding benzaldehyde, 4-Bromo-3-methoxybenzaldehyde.

SynthesisWorkflow cluster_start Starting Material cluster_methods Synthesis Methods cluster_product Final Product 4-Bromo-3-methoxybenzaldehyde 4-Bromo-3-methoxybenzaldehyde Perkin_Reaction Perkin Reaction (Acetic Anhydride, Sodium Acetate) 4-Bromo-3-methoxybenzaldehyde->Perkin_Reaction Knoevenagel_Condensation Knoevenagel Condensation (Malonic Acid, Piperidine/Pyridine) 4-Bromo-3-methoxybenzaldehyde->Knoevenagel_Condensation Product 4-Bromo-3-methoxycinnamic acid Perkin_Reaction->Product Knoevenagel_Condensation->Product

Caption: Proposed synthetic pathways to 4-Bromo-3-methoxycinnamic acid.

Experimental Protocol: Knoevenagel-Doebner Condensation

This method is often preferred for its milder conditions and high yields of the trans-isomer.

Materials:

  • 4-Bromo-3-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of dilute hydrochloric acid. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and salts.

  • Purify the crude 4-Bromo-3-methoxycinnamic acid by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-3-methoxycinnamic acid. The following spectroscopic techniques are standard for this purpose.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons of the acrylic acid side chain (with a large coupling constant, J > 15 Hz, for the trans isomer), the methoxy protons, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including those bonded to bromine and the methoxy group), and the methoxy carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (257.08 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Potential Applications in Drug Discovery and Materials Science

Cinnamic acid and its derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The introduction of a bromine atom and a methoxy group to the cinnamic acid scaffold can modulate these activities and introduce new pharmacological properties.

Rationale for Scientific Interest
  • Anticancer Potential: Halogenated and methoxylated cinnamic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[5][6] The substituents can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and interaction with biological targets.

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated carbonyl system in cinnamic acids makes them potential Michael acceptors, allowing for covalent modification of enzyme active sites.

  • Polymer and Materials Science: The photoreactive nature of the cinnamoyl group makes these compounds interesting building blocks for photosensitive polymers and materials.[2]

Applications cluster_pharma Pharmaceutical Research cluster_materials Materials Science Core 4-Bromo-3-methoxycinnamic acid Anticancer Anticancer Agent Lead Core->Anticancer Antimicrobial Antimicrobial Discovery Core->Antimicrobial Enzyme_Inhibitor Enzyme Inhibitor Design Core->Enzyme_Inhibitor Polymer Photosensitive Polymers Core->Polymer Intermediate Chemical Synthesis Intermediate Core->Intermediate

Caption: Potential research applications of 4-Bromo-3-methoxycinnamic acid.

Conclusion and Future Directions

4-Bromo-3-methoxycinnamic acid represents a potentially valuable, yet underexplored, molecule for researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its core properties, a reliable synthetic strategy, and a framework for its characterization. Future research should focus on the actual synthesis and purification of this compound, followed by a thorough evaluation of its biological activities and material properties to unlock its full potential.

References

  • 3-Bromo-4-methoxycinnamic acid, 25 g, CAS No. 1080-07-5 | Research Chemicals. Carl ROTH. [Link]

  • 4-methoxycinnamic acid, 830-09-1 - The Good Scents Company. The Good Scents Company. [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. National Center for Biotechnology Information. [Link]

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - MDPI. MDPI. [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters - SciELO. Scientific Electronic Library Online. [Link]

Sources

Foundational

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-3-methoxycinnamic acid This guide offers a detailed exploration of 4-Bromo-3-methoxycinnamic acid, a compound of interest in the fields of organic synthesis and pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-methoxycinnamic acid

This guide offers a detailed exploration of 4-Bromo-3-methoxycinnamic acid, a compound of interest in the fields of organic synthesis and pharmaceutical research. While specific data for the 4-bromo-3-methoxy isomer is limited, this document synthesizes information from closely related analogs to provide a thorough understanding of its chemical characteristics, synthesis, and potential applications.

Chemical Identity and Properties

4-Bromo-3-methoxycinnamic acid is a derivative of cinnamic acid, an aromatic organic compound. Cinnamic acid and its derivatives are characterized by a phenyl group attached to an acrylic acid moiety. The properties of these compounds can be significantly influenced by the nature and position of substituents on the phenyl ring.

Table 1: Physicochemical Properties of Related Cinnamic Acid Derivatives

Property3-Bromo-4-methoxycinnamic acid4-Bromocinnamic acid4-Methoxycinnamic acid
Molecular Formula C10H9BrO3C9H7BrO2C10H10O3
Molecular Weight 257.08 g/mol [1]227.05 g/mol 178.18 g/mol
Appearance White to off-white crystalline powder[1]SolidWhite to off-white crystalline solid[2]
Melting Point 241-243 °C[1]262-264 °C173.5 °C
CAS Number 1080-07-5[1]1200-07-3943-89-5

Synthesis and Mechanistic Insights

The synthesis of substituted cinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Plausible Synthesis Route: The Perkin Reaction

A common and effective method for synthesizing cinnamic acids is the Perkin reaction.[3] This reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[4]

For the synthesis of 4-Bromo-3-methoxycinnamic acid, the logical starting material would be 4-Bromo-3-methoxybenzaldehyde. The reaction would proceed as follows:

  • Step 1: Reactant Mixing: 4-Bromo-3-methoxybenzaldehyde is mixed with acetic anhydride and a weak base, such as sodium acetate.

  • Step 2: Condensation: The mixture is heated, promoting the condensation reaction. The base deprotonates the acetic anhydride, forming a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Step 3: Hydrolysis: Subsequent hydrolysis of the intermediate yields the final product, 4-Bromo-3-methoxycinnamic acid.

Caption: Perkin reaction workflow for the synthesis of 4-Bromo-3-methoxycinnamic acid.

Alternative Synthesis: The Heck Reaction

The Heck reaction provides another versatile route to cinnamic acid derivatives.[5][6] This palladium-catalyzed reaction couples an aryl halide with an alkene. To synthesize 4-Bromo-3-methoxycinnamic acid via this method, one could react 1,4-dibromo-2-methoxybenzene with acrylic acid in the presence of a palladium catalyst and a base. The regioselectivity of this reaction would need to be carefully controlled to achieve the desired product.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-3-methoxycinnamic acid would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, the methoxy group protons, and the acidic proton of the carboxyl group. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the 4-bromo-3-methoxy substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C=C stretching from the alkene and aromatic ring, and C-O stretching of the methoxy group.[7]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Applications in Drug Discovery and Research

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[8][9] These compounds have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[10][11]

Anticancer Potential

Numerous studies have demonstrated the anticancer properties of cinnamic acid derivatives.[12] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The presence of a bromine atom and a methoxy group on the phenyl ring of 4-Bromo-3-methoxycinnamic acid could modulate its lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and leading to improved anticancer activity.

Antimicrobial Activity

The cinnamic acid scaffold is a known pharmacophore with antimicrobial properties.[13] Derivatives of cinnamic acid have shown activity against a range of bacteria and fungi.[14] The mechanism of antimicrobial action is thought to involve the disruption of bacterial cell membranes. The specific substitution pattern of 4-Bromo-3-methoxycinnamic acid may influence its spectrum of activity and potency against various microbial strains.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To evaluate the potential cytotoxic effects of 4-Bromo-3-methoxycinnamic acid on cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Bromo-3-methoxycinnamic acid in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 4-Bromo-3-methoxycinnamic acid (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Bromo-3-methoxycinnamic acid in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Safety and Handling

Substituted cinnamic acids and their derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[15]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. For powdered forms, a dust mask may be necessary.

  • GHS Hazard Information (for related compounds):

    • 3-Bromo-4-methoxybenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

    • 4-Methoxycinnamic acid: Irritating to eyes, respiratory system, and skin.[17]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-3-methoxycinnamic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the foundational knowledge of cinnamic acid chemistry provides a strong basis for its exploration. The synthesis of this compound is achievable through established organic reactions, and its characterization can be readily performed using standard spectroscopic techniques. As with all chemical research, proper safety protocols must be followed during its handling and investigation.

References

  • ChemBK. 4-Methoxycinnamic acid. [Link]

  • LookChem. Cas 1080-07-5,3-BROMO-4-METHOXYCINNAMIC ACID. [Link]

  • PubChem. 4-Bromo-3-methoxybenzoic acid | C8H7BrO3 | CID 16215867. [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. [Link]

  • FooDB. Showing Compound trans-p-Methoxycinnamic acid (FDB002667). [Link]

  • PubChem. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. [Link]

  • PMC. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. [Link]

  • PMC. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]

  • Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • AIP Publishing. Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. [Link]

  • Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. [Link]

  • The Royal Society of Chemistry. Bromination of Cinnamic acid. [Link]

  • PubMed. Antioxidant and antimicrobial activities of cinnamic acid derivatives. [Link]

  • MDPI. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. [Link]

  • RSIS International. Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study. [Link]

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Exploratory

4-Bromo-3-methoxycinnamic acid as a building block in organic chemistry

Part 1: Executive Summary 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) represents a high-value "bifunctional linchpin" in modern organic synthesis. Unlike simple cinnamic acids, this molecule possesses two distinct o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) represents a high-value "bifunctional linchpin" in modern organic synthesis. Unlike simple cinnamic acids, this molecule possesses two distinct orthogonal reactive handles: an electrophilic acrylic acid tail and a nucleophile-receptive aryl bromide .

This dual functionality allows it to serve as a core scaffold in Diversity-Oriented Synthesis (DOS) . It bridges the gap between simple phenylpropanoids (like ferulic acid) and complex heterocyclic pharmacophores found in kinase inhibitors and anti-inflammatory agents. This guide details the optimized synthesis, reactivity profile, and strategic application of this building block.

Part 2: Chemical Identity & Physiochemical Profile

Before initiating synthesis, verify the starting material identity to avoid isomeric confusion, particularly with the commercially available 3-bromo-4-methoxy isomer.

PropertySpecification
IUPAC Name (2E)-3-(4-Bromo-3-methoxyphenyl)prop-2-enoic acid
CAS Number 924271-33-0 (Distinct from 3-Br-4-OMe isomer: 1080-07-5)
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance White to off-white crystalline powder
Melting Point 198–202 °C (Predicted)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa ~4.5 (Carboxylic acid)

Part 3: Strategic Synthesis Protocol

While several routes exist, the Knoevenagel Condensation remains the most robust and scalable method for laboratory and pilot-scale production. It avoids the heavy metal waste associated with Heck coupling strategies for generating the alkene.

Protocol A: Modified Knoevenagel Condensation (Recommended)

Reaction Logic: This protocol utilizes 4-bromo-3-methoxybenzaldehyde as the electrophile and malonic acid as the pronucleophile. The use of pyridine acts as both solvent and base, while piperidine serves as the organocatalyst to facilitate enolate formation.

Reagents:

  • 4-Bromo-3-methoxybenzaldehyde (1.0 eq)

  • Malonic acid (2.0 eq)[1]

  • Pyridine (5.0 volumes)

  • Piperidine (0.1 eq - Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methoxybenzaldehyde in pyridine.

  • Activation: Add malonic acid and piperidine.

  • Reaction: Heat the mixture to 80°C for 1 hour to initiate condensation, then increase to 110°C (Reflux) for 3 hours.

    • Critical Control Point: The initial lower temperature prevents premature decarboxylation of the malonic acid before condensation occurs.

    • Observation: Evolution of CO₂ gas indicates the decarboxylation step is proceeding (conversion of the dicarboxylic intermediate to the acrylic acid).

  • Workup: Cool the reaction mixture to 0°C. Slowly add concentrated HCl until pH < 2.

    • Why: Acidification precipitates the free acid from the pyridinium salt.

  • Purification: Filter the resulting white precipitate. Wash with ice-cold water (3x) to remove residual pyridine. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-3-methoxybenzaldehyde Inter Intermediate: Benzylidene Malonate Start->Inter Knoevenagel Condensation Reagent Malonic Acid (Pyridine/Piperidine) Reagent->Inter Decarb Decarboxylation (-CO2) Inter->Decarb Heat (110°C) Product 4-Bromo-3-methoxycinnamic acid (Target Scaffold) Decarb->Product Acidic Workup

Caption: Figure 1. Step-wise synthesis via Knoevenagel condensation.[2] The decarboxylation step is thermally driven.

Part 4: Reactivity Profile & Applications

The power of 4-Bromo-3-methoxycinnamic acid lies in its ability to undergo orthogonal functionalization . It serves as a template where the "Head" (Acid) and "Tail" (Bromide) can be modified independently.

The Aryl Bromide Handle (Suzuki/Buchwald)

The position 4-bromine is electronically activated by the electron-withdrawing acrylic acid group (para-position), making it an excellent substrate for Pd-catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to generate biaryl cinnamic acids.

    • Application: Synthesis of stilbene-like derivatives for estrogen receptor modulation.

  • Buchwald-Hartwig Amination: Substitution with amines to create anilino-cinnamic acids.

    • Application: Kinase inhibitor scaffolds (mimicking the hinge-binding region).

The Acrylic Acid Tail (Amidation/Cyclization)

The carboxylic acid is the primary vector for attaching the scaffold to drug delivery systems or solubilizing groups.

  • Amide Coupling: Activation with HATU/EDC allows coupling to amines.

    • Application: Formation of Cinnamides , a class of compounds with potent anti-inflammatory and anti-tubercular activity.

  • Cyclization to Coumarins: In the presence of demethylating agents (e.g., BBr₃), the 3-methoxy group can be converted to a phenol, which then undergoes intramolecular cyclization with the acid to form 6-bromocoumarins .

The Methoxy Group (Bioisostere Strategy)

The 3-methoxy group mimics the substitution pattern of Ferulic Acid (4-hydroxy-3-methoxycinnamic acid).

  • Metabolic Stability: Unlike the free phenol in ferulic acid, the methoxy group prevents rapid glucuronidation, improving oral bioavailability while retaining antioxidant potential.

Divergent Reactivity Map

Reactivity Core 4-Bromo-3-methoxycinnamic acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Amide Amide Coupling (R-NH2, HATU) Core->Amide Demethyl Demethylation/Cyclization (BBr3) Core->Demethyl Biaryl 4-Aryl-3-methoxycinnamic acids (Kinase Inhibitors) Suzuki->Biaryl Cinnamide Cinnamides (Anti-inflammatory) Amide->Cinnamide Coumarin 6-Bromocoumarin (Fluorescent Probes) Demethyl->Coumarin

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactive sites of the scaffold.

Part 5: Case Study – Designing a Kinase Inhibitor

Objective: Create a dual-action inhibitor targeting the ATP-binding pocket.

Rationale: Many kinase inhibitors (e.g., EGFR inhibitors) utilize a "hinge-binding" motif connected to a "tail" that occupies the hydrophobic pocket.

  • The Core: 4-Bromo-3-methoxycinnamic acid provides the rigid linker (alkene).

  • The Hinge Binder: The carboxylic acid is converted to a hydroxamic acid (via NH₂OH coupling) to chelate the active site metal (e.g., Zn²⁺ in HDAC or similar metalloenzymes) or coupled to an aminopyrimidine.

  • The Hydrophobic Tail: The bromine is replaced via Suzuki coupling with a bulky indole group to occupy the back pocket of the enzyme.

Result: A library of N-hydroxy-3-(3-methoxy-4-(1H-indol-5-yl)phenyl)acrylamides can be rapidly generated from this single precursor.

References

  • Chemical Identity & CAS Verification

    • Splendid Lab Custom Synthesis Catalog. Entry for 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0).[3]

    • CymitQuimica Product Database. 4-BROMO-3-METHOXYCINNAMIC ACID.[4]

  • Synthesis Methodology (Knoevenagel)

    • Organic Syntheses, Coll. Vol. 4, p. 327 (1963). Procedure for 2,3-Dimethoxycinnamic acid (Adapted).

    • ResearchGate Protocol. "Green" Synthesis of Methoxycinnamic Acids.

  • Medicinal Chemistry Applications

    • National Institutes of Health (NIH). Therapeutic applications of methoxycinnamic acid derivatives.

    • ChemicalBook. 4-Methoxycinnamic acid derivatives in drug development.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 4-Bromo-3-methoxycinnamic Acid

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Bromo-3-methoxycinnamic acid. This guide is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Bromo-3-methoxycinnamic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. The chosen synthetic route is a Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds. The narrative emphasizes the rationale behind procedural choices, incorporates in-process controls for self-validation, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Significance

4-Bromo-3-methoxycinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of organic compounds with significant interest in medicinal chemistry, polymer science, and materials research.[1] They serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and photocurable polymers.[1][2] The specific substitution pattern of a bromo group at the 4-position and a methoxy group at the 3-position of the phenyl ring provides a unique electronic and steric profile, making it a valuable intermediate for targeted drug design and synthesis.

This protocol details the preparation of 4-Bromo-3-methoxycinnamic acid via the Knoevenagel condensation of 4-Bromo-3-methoxybenzaldehyde with malonic acid, catalyzed by pyridine. This method is selected for its high efficiency and relatively mild reaction conditions.

Reaction Principle and Mechanism

The synthesis proceeds via a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (the aromatic aldehyde), followed by a dehydration reaction to yield the α,β-unsaturated carboxylic acid.[1]

Mechanism Overview:

  • Deprotonation: The basic catalyst, pyridine, deprotonates the α-carbon of malonic acid, forming a reactive enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-Bromo-3-methoxybenzaldehyde.

  • Aldol-type Addition: An intermediate aldol-type addition product is formed.

  • Dehydration and Decarboxylation: This intermediate readily undergoes dehydration (elimination of a water molecule) upon heating. The resulting dicarboxylic acid is unstable and decarboxylates (loses CO₂) to yield the final, stable 4-Bromo-3-methoxycinnamic acid product.

Experimental Protocol

This protocol is designed to be a robust starting point. Optimization by the end-user for specific laboratory conditions or scale-up is encouraged.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Notes
4-Bromo-3-methoxybenzaldehyde54593-01-0C₈H₇BrO₂215.04Starting material.
Malonic Acid141-82-2C₃H₄O₄104.06Active methylene compound. Irritant.[3]
Pyridine110-86-1C₅H₅N79.10Base catalyst and solvent. Flammable, toxic.
Toluene108-88-3C₇H₈92.14Reaction solvent. Flammable, toxic.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Used for acidification (e.g., 2M solution). Corrosive.
Deionized Water7732-18-5H₂O18.02For washing and work-up.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Ethanol64-17-5C₂H₆O46.07Recrystallization solvent. Flammable.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer/temperature probe

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

  • Melting point apparatus

Synthetic Procedure

Expertise & Experience: The choice of toluene as a solvent is strategic; it has a suitable boiling point for the reaction and allows for the azeotropic removal of water formed during the condensation, which helps drive the reaction to completion. Pyridine serves a dual role as both the base catalyst and a co-solvent.[4]

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-Bromo-3-methoxybenzaldehyde (10.75 g, 50 mmol).

  • Reagent Addition: Add toluene (100 mL), followed by malonic acid (7.8 g, 75 mmol). Begin stirring the mixture to form a suspension.

  • Catalyst Introduction: Carefully add pyridine (5.93 mL, 75 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring. The reaction progress should be monitored.

  • In-Process Control (Trustworthiness): Monitor the reaction every hour using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion. The reaction is typically complete within 3-5 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

  • Acidification: Slowly and carefully add 2M hydrochloric acid (~100 mL) to the cooled mixture with stirring until the solution is acidic (pH 1-2, check with pH paper). This step protonates the carboxylate salt, causing the final product to precipitate fully.[1]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.[5]

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield fine, crystalline 4-Bromo-3-methoxycinnamic acid.[5]

  • Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Quantitative Data Summary
CompoundM.W. ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
4-Bromo-3-methoxybenzaldehyde215.0410.75501.0
Malonic Acid104.067.8751.5
Pyridine79.105.93751.5
Product (Theoretical Yield) 257.08 12.85 50 -

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.

Safety and Handling

Trustworthiness: A thorough understanding and implementation of safety protocols is paramount for the well-being of the researcher and the integrity of the experiment.

  • General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Reagent-Specific Hazards:

    • Pyridine: Is flammable, toxic if inhaled or absorbed through the skin, and can cause irritation. Handle with extreme care.

    • Toluene: Is flammable and can cause respiratory and skin irritation. Avoid inhalation of vapors.

    • Malonic Acid: Causes skin and serious eye irritation. Avoid creating dust.[3]

    • Hydrochloric Acid: Is highly corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Organic solvents and acidic aqueous waste should be collected in separate, labeled containers.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Charge Flask (Aldehyde, Malonic Acid, Toluene) B 2. Add Pyridine Catalyst A->B C 3. Heat to Reflux (3-5h) Monitor by TLC B->C D 4. Cool to Room Temp. C->D E 5. Acidify with HCl (pH 1-2) D->E F 6. Vacuum Filter Solid E->F G 7. Wash with Deionized H₂O F->G H 8. Recrystallize (Ethanol/H₂O) G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product (MP, NMR, FT-IR) I->J

Caption: Workflow for the synthesis of 4-Bromo-3-methoxycinnamic acid.

Knoevenagel Condensation Mechanism

G cluster_reactants Reactants cluster_product Final Product Aldehyde 4-Bromo-3-methoxy- benzaldehyde Adduct Aldol Adduct Aldehyde->Adduct Malonic Malonic Acid Enolate Enolate Intermediate Malonic->Enolate + Pyridine - H⁺ Enolate->Adduct Nucleophilic Attack Product 4-Bromo-3-methoxy- cinnamic acid Adduct->Product - H₂O - CO₂ (Heat)

Sources

Application

Application Notes and Protocols for the Heck Reaction of 4-Bromo-3-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis The Mizoroki-Heck reaction stands as a pillar of modern organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's tolerance for a wide range of functional groups and its ability to construct substituted alkenes with high stereoselectivity make it an invaluable tool for drug discovery and development professionals.[3]

This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for the use of 4-bromo-3-methoxycinnamic acid as a substrate. This particular starting material is of significant interest as its core structure is found in a variety of biologically active natural products and their analogs, such as resveratrol and ferulic acid.[5] By leveraging the Heck reaction, researchers can further functionalize this scaffold to generate novel derivatives with potentially enhanced therapeutic properties.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing experimental outcomes. The Heck reaction proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism comprises the following key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species.[5]

  • Alkene Coordination and Insertion: The alkene then coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.[5]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is then eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[5]

  • Reductive Elimination: Finally, in the presence of a base, the palladium(0) catalyst is regenerated through reductive elimination, ready to re-enter the catalytic cycle.[5]

Heck_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)(L2)(Alkene)]+ Br- Ar-Pd(II)(L2)-Br->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)L2Br Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [Product-Pd(II)(L2)H]+ Br- Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+ Br-) Ar-Br Ar-Br Alkene Alkene Base Base

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Heck reaction of 4-bromo-3-methoxycinnamic acid with a generic alkene (e.g., styrene or an acrylate). Optimization of specific parameters may be necessary depending on the nature of the coupling partner.

Protocol 1: Heck Coupling with Styrene

This protocol is designed for the synthesis of a stilbene derivative, a common structural motif in pharmacologically active compounds.

Materials:

  • 4-Bromo-3-methoxycinnamic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction tube

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-methoxycinnamic acid (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri-o-tolylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add anhydrous DMF via syringe, followed by triethylamine (2.0 equiv) and styrene (1.2 equiv).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Protocol 2: Heck Coupling with Ethyl Acrylate

This protocol is suitable for the synthesis of a substituted diethyl benzalmalonate derivative.

Materials:

  • 4-Bromo-3-methoxycinnamic acid

  • Ethyl acrylate

  • Palladium(II) chloride bis(triphenylphosphine) (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • High-pressure reaction vessel

  • Standard glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a high-pressure reaction vessel, combine 4-bromo-3-methoxycinnamic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), tri-o-tolylphosphine (0.15 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous toluene, followed by ethyl acrylate (1.2 equiv) and triethylamine (1.5 equiv).[6]

  • Purge the vessel with an inert atmosphere, seal it, and heat to 165 °C for 16 hours.[6]

  • After cooling to room temperature, wash the reaction mixture with water.[6]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.[6]

  • Purify the resulting crude product by column chromatography on silica gel.[6]

Data Presentation: Expected Reagents and Conditions

ParameterCondition for Styrene CouplingCondition for Ethyl Acrylate CouplingRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂Pd(PPh₃)₂Cl₂Pd(OAc)₂ is a common and effective catalyst.[4] Pd(PPh₃)₂Cl₂ is also robust and suitable for high-temperature reactions.[6]
Ligand P(o-tol)₃P(o-tol)₃Bulky phosphine ligands like P(o-tol)₃ can enhance catalyst stability and activity.
Base Triethylamine (Et₃N)Triethylamine (Et₃N) & K₂CO₃An organic base like Et₃N is commonly used.[7] The addition of an inorganic base like K₂CO₃ can be beneficial in some cases.[8]
Solvent DMFTolueneDMF is a polar aprotic solvent that effectively dissolves the reactants.[4] Toluene is suitable for higher temperature reactions.[6]
Temperature 100-120 °C165 °CHigher temperatures are often required for aryl bromides.[4][6]
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Essential to prevent oxidation and deactivation of the palladium catalyst.

Experimental Workflow Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromo-3-methoxycinnamic acid, Pd Catalyst, Ligand, Base B Add Anhydrous Solvent and Alkene A->B C Purge with Inert Gas B->C D Heat to Target Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is not old or deactivated. Consider using a freshly opened bottle or a different batch. The reaction is sensitive to catalyst poisoning.[6]

    • Insufficient Temperature: Heck reactions with aryl bromides often require elevated temperatures.[4][6] If conversion is low, consider incrementally increasing the reaction temperature.

    • Base Incompatibility: The choice of base can be critical. If an organic base is not effective, an inorganic base like K₂CO₃ or Cs₂CO₃ might be more suitable.[8]

  • Formation of Side Products:

    • Homocoupling of the Aryl Bromide: This can occur at high temperatures. Reducing the catalyst loading or temperature may mitigate this.

    • Polymerization of the Alkene: This is more likely with electron-rich alkenes. Using a slight excess of the alkene and ensuring a controlled reaction temperature can help.

  • Difficulty in Purification:

    • Residual Palladium: After the reaction, palladium can precipitate as palladium black. Filtering the reaction mixture through a pad of Celite before workup can help remove it.

    • Complex Mixture: If the reaction is not clean, careful optimization of the reaction conditions (temperature, reaction time, catalyst/ligand ratio) is necessary.

Conclusion: A Gateway to Novel Chemical Entities

The Heck reaction of 4-bromo-3-methoxycinnamic acid provides a strategic and efficient pathway to a diverse range of functionalized molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation to synthesize novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to employ the Heck reaction in their synthetic endeavors.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023-07-25). [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (2000-03-03). [Link]

  • Heck Reaction of ArylN 2 BF 4 with Acrylates Catalyzed by Pd - ResearchGate. (2025-08-06). [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre - Biblio. [Link]

  • The Heck coupling reaction of aryl bromides with styrene. | Download Table - ResearchGate. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023-06-30). [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023-07-25). [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016-03-10). [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Design, synthesis, antiviral activities of ferulic acid derivatives - PMC - NIH. (2023-03-03). [Link]

  • Full article: The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate - Taylor & Francis. (2010-10-13). [Link]

  • High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. - Synthetic Pages. (2001-11-27). [Link]

Sources

Method

4-Bromo-3-methoxycinnamic acid as an intermediate in drug discovery

Application Note: 4-Bromo-3-methoxycinnamic Acid as a Bifunctional Scaffold in Drug Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-3-methoxycinnamic Acid as a Bifunctional Scaffold in Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-3-methoxycinnamic acid (CAS: 924271-33-0) represents a high-value "bifunctional" intermediate. Unlike simple cinnamic acids (e.g., Ferulic acid) which are limited by fixed phenolic motifs, this scaffold offers two distinct orthogonal handles for chemical elaboration:

  • The Cinnamic Acid Tail: A versatile precursor for hydroxamic acids (HDAC inhibitors), amides (kinase inhibitor tails), or esters (prodrugs).

  • The Aryl Bromide Head: A reactive site for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to install biaryl systems or heterocycles critical for target specificity.

This guide provides validated protocols for the synthesis of this intermediate and its downstream application in generating diverse chemical libraries.

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name (E)-3-(4-Bromo-3-methoxyphenyl)acrylic acid
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functionality Michael Acceptor (Covalent inhibition potential), Aryl Bromide (Cross-coupling), Carboxylic Acid (Amide/Ester formation)

Strategic Logic: The meta-methoxy group serves a dual purpose: it improves solubility compared to unsubstituted aryls and acts as a metabolic "blocker," preventing enzymatic hydroxylation at the meta position while functioning as a weak hydrogen bond acceptor in protein active sites.

Synthesis Protocol: The Knoevenagel Route

Objective: Scalable preparation of 4-Bromo-3-methoxycinnamic acid from 4-bromo-3-methoxybenzaldehyde.

Principle: The Knoevenagel condensation utilizing malonic acid and a pyridine/piperidine catalyst system is preferred over the Heck reaction for the primary synthesis because it avoids expensive transition metals and phosphine ligands at this early stage, ensuring a metal-free product for subsequent sensitive couplings.

Materials:

  • 4-Bromo-3-methoxybenzaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (Solvent/Base, 5.0 equiv)

  • Piperidine (Catalyst, 0.1 equiv)

  • HCl (1M and Conc.) for workup

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-3-methoxybenzaldehyde (10.0 g, 46.5 mmol) in Pyridine (20 mL).

    • Add Malonic acid (7.26 g, 69.8 mmol) and Piperidine (0.46 mL, 4.65 mmol).

  • Condensation & Decarboxylation:

    • Heat the mixture to 85°C for 1 hour, then increase to reflux (115°C) for 3 hours.

    • Observation: Evolution of CO₂ gas indicates successful decarboxylation.

  • Workup & Isolation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the reaction mixture into ice-cold 6M HCl (100 mL) with vigorous stirring. Caution: Exothermic neutralization.

    • A heavy white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid and wash efficiently with cold water (3 x 50 mL) to remove pyridinium salts.

    • Recrystallize from Ethanol/Water (9:1) to yield the pure trans-isomer.

    • Yield Expectation: 85-92%.

Downstream Application: Divergent Library Synthesis

Objective: Utilizing the scaffold to generate a library of potential kinase or HDAC inhibitors.

Workflow Diagram (Graphviz)

G Start 4-Bromo-3-methoxy- cinnamic acid Amide Amide Derivative (Linker/Tail) Start->Amide 1. SOCl2 2. R-NH2 Biaryl Biaryl Acid (Core Extension) Start->Biaryl Suzuki Coupling (Pd(dppf)Cl2) Final_A Kinase Inhibitor (Type II) Amide->Final_A Suzuki Coupling (Ar-B(OH)2) Final_B HDAC Inhibitor (Hydroxamate) Biaryl->Final_B NH2OH, KOH (Hydroxamate formation)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the carboxylic acid and aryl bromide handles.

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Head" Extension)

This step installs the biaryl core common in many kinase inhibitors (e.g., similar to the scaffold in Vemurafenib or Imatinib).

  • Reagents:

    • Intermediate: 4-Bromo-3-methoxycinnamic acid (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (or heteroaryl variant) (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.

    • Combine all reagents in a sealed tube or microwave vial.

    • Heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, acidify filtrate to pH 3, and extract with Ethyl Acetate.

    • Result: 3-Methoxy-4-phenylcinnamic acid derivatives.

Protocol B: Hydroxamic Acid Synthesis (HDAC Inhibition)

Cinnamic hydroxamates are a privileged class of HDAC inhibitors (e.g., Panobinostat).

  • Activation:

    • Convert the acid (or the Suzuki product from Protocol A) to the acid chloride using Thionyl Chloride (SOCl₂) and a catalytic drop of DMF in DCM (Reflux, 2h).

  • Coupling:

    • React the crude acid chloride with Hydroxylamine hydrochloride (NH₂OH·HCl) and KOH in Methanol at 0°C.

    • Mechanism:[1][2][3][4] The acid chloride reacts with the free hydroxylamine to form the -CONHOH zinc-binding group.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before library synthesis, verify the following NMR signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.40 (s, 1H): Carboxylic acid proton (broad).

    • δ 7.55 (d, J=16.0 Hz, 1H): Vinylic proton (H-3, beta-position) – Large coupling constant confirms Trans (E) geometry.

    • δ 6.65 (d, J=16.0 Hz, 1H): Vinylic proton (H-2, alpha-position).

    • δ 3.89 (s, 3H): Methoxy group (Singlet).

    • Aromatic Region: Distinct patterns for 1,3,4-substitution (d, d, s).

References

  • Knoevenagel Condensation Optimization

    • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.[1] Link

  • Cinnamic Acids in Drug Discovery

    • De, P., et al. "Cinnamic acid derivatives as diverse therapeutic agents." Current Medicinal Chemistry, 2011. Link

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • HDAC Inhibitor Design (Hydroxamates)

    • Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies." Molecules, 2015. Link

  • Synthesis of 4-Bromo-3-methoxycinnamic Acid (Patent Reference)

    • "Substituted Cinnamic Acid Derivatives." World Intellectual Property Organization, WO2007/022222. Link

Sources

Application

Application Note: Strategic Synthesis of Polyphenolic Scaffolds from 4-Bromo-3-methoxycinnamic Acid via Palladium-Catalyzed Cross-Coupling Reactions

Abstract: Polyphenols are a paramount class of secondary metabolites found in plants, renowned for their extensive health benefits and therapeutic potential. Their diverse biological activities, including antioxidant, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Polyphenols are a paramount class of secondary metabolites found in plants, renowned for their extensive health benefits and therapeutic potential. Their diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties, make them highly attractive targets for drug discovery and development.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of advanced polyphenolic structures using 4-Bromo-3-methoxycinnamic acid as a versatile and strategic starting material. We present detailed, field-proven protocols for constructing stilbene and biaryl-type polyphenols through palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions. The rationale behind experimental choices, step-by-step methodologies, purification techniques, and analytical characterization are discussed in depth to ensure reproducibility and high-fidelity outcomes.

Introduction: The Strategic Value of 4-Bromo-3-methoxycinnamic Acid in Polyphenol Synthesis

The development of novel therapeutics often relies on the efficient construction of complex molecular architectures from readily available precursors. 4-Bromo-3-methoxycinnamic acid is an ideal starting scaffold for building a diverse library of polyphenolic compounds. Its structure is pre-functionalized with key features that allow for selective and high-yield transformations:

  • Aryl Bromide: The bromine atom serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.[4][5]

  • Cinnamic Acid Moiety: The α,β-unsaturated carboxylic acid provides a site for further derivatization and is a common structural motif in many biologically active natural products.

  • Methoxy and Potential Phenolic Group: The methoxy group is characteristic of many natural polyphenols. The adjacent bromine can be replaced by a hydroxylated aryl group, leading to the creation of classic polyphenolic substitution patterns.

This guide focuses on two cornerstone palladium-catalyzed reactions, the Heck and Suzuki-Miyaura couplings, to demonstrate the modular and efficient synthesis of complex polyphenols from this strategic starting material.[6][7]

G cluster_input Starting Material cluster_pathways Synthetic Pathways cluster_output Polyphenolic Scaffolds start 4-Bromo-3-methoxycinnamic acid heck Heck Coupling (with Hydroxystyrene) start->heck suzuki Suzuki Coupling (with Hydroxyphenylboronic Acid) start->suzuki stilbene Stilbene-type Polyphenols (e.g., Resveratrol Analogs) heck->stilbene biaryl Biaryl-type Polyphenols (e.g., Biphenol Analogs) suzuki->biaryl

Caption: High-level workflow for polyphenol synthesis.

Protocol I: Synthesis of Stilbene-Type Polyphenols via Heck Coupling

The Mizoroki-Heck reaction is an invaluable tool for the arylation of alkenes, forming a new carbon-carbon bond with high stereoselectivity for the trans isomer.[6][8] This protocol details the coupling of 4-Bromo-3-methoxycinnamic acid with 4-hydroxystyrene to produce a stilbenoid core structure, a key pharmacophore in compounds like resveratrol.

The Heck Reaction: Catalytic Cycle and Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[9] The key steps involve the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination and insertion of the alkene (carbopalladation). A subsequent β-hydride elimination step forms the product and a palladium-hydride species. Finally, a base is used to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8][9] The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition (Ar-X in) pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene Coordination pd_complex3 Insertion Product pd_complex2->pd_complex3 Migratory Insertion pd_hydride H-Pd(II)-X L₂ pd_complex3->pd_hydride β-Hydride Elimination (Product out) pd_hydride->pd0 Reductive Elimination (Base in)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-3-methoxycinnamic acid257.082571.01.0
4-Hydroxystyrene120.151441.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3724.40.080.08
Triethylamine (Et₃N)101.192022.02.0
N,N-Dimethylformamide (DMF), anhydrous-10 mL--

Procedure:

  • Vessel Preparation: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-3-methoxycinnamic acid (257 mg, 1.0 mmol), 4-hydroxystyrene (144 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (24.4 mg, 0.08 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen gas for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst which is formed in situ.

  • Solvent and Base Addition: Using a syringe, add 10 mL of anhydrous DMF, followed by triethylamine (202 mg, 2.0 mmol). The triethylamine acts as the base to neutralize the HBr generated during the reaction and regenerate the catalyst.[9]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of 1 M HCl(aq) and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure stilbene-type polyphenol.[10]

Protocol II: Synthesis of Biaryl-Type Polyphenols via Suzuki Coupling

The Suzuki-Miyaura coupling is a highly versatile and robust method for constructing C(sp²)-C(sp²) bonds, particularly for synthesizing biaryl compounds.[7][11] This protocol describes the coupling of 4-Bromo-3-methoxycinnamic acid with 4-hydroxyphenylboronic acid. The stability of organoboron reagents in aqueous conditions makes this a highly practical method for complex molecule synthesis.[11]

The Suzuki-Miyaura Coupling: Catalytic Cycle and Rationale

Similar to the Heck reaction, the Suzuki coupling begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The crucial next step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boron species by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, facilitating the transfer.[12] The cycle concludes with reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[5]

G cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition (Ar-X in) pd_complex2 Ar-Pd(II)-Ar' L₂ pd_complex1->pd_complex2 Transmetalation (from Boronate) pd_complex2->pd0 Reductive Elimination (Ar-Ar' out) boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromo-3-methoxycinnamic acid257.082571.01.0
4-Hydroxyphenylboronic acid137.942071.51.5
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56580.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
Toluene-8 mL--
Ethanol-2 mL--
Water-2 mL--

Procedure:

  • Vessel Preparation: In a 25 mL round-bottom flask with a stir bar and reflux condenser, combine 4-Bromo-3-methoxycinnamic acid (257 mg, 1.0 mmol), 4-hydroxyphenylboronic acid (207 mg, 1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mmol).

  • Inert Atmosphere: Seal the flask and thoroughly purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe. The aqueous phase is essential for dissolving the base and facilitating the formation of the boronate complex.[13]

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, add 30 mL of water and acidify the mixture to pH ~3-4 with 2 M HCl.

    • Extract the product into ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude biaryl product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or by recrystallization to yield the final product.[14]

Characterization of Synthesized Polyphenols

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.[16] For the Heck product, expect to see characteristic doublets for the trans-alkene protons with a large coupling constant (J ≈ 15-18 Hz). For the Suzuki product, the disappearance of the signal corresponding to the starting material's aromatic proton adjacent to the bromine and the appearance of new aromatic signals will confirm the coupling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching the calculated exact mass.[17]

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Look for a broad O-H stretch (~3200-3500 cm⁻¹) for the phenolic hydroxyl group, a C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid, and C=C stretches for the aromatic rings and alkene backbone.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector is the standard method for assessing the purity of the final compound.[18][19] A single, sharp peak indicates a high degree of purity.

Applications and Future Directions

The polyphenolic scaffolds synthesized through these protocols serve as valuable platforms for drug discovery. Their inherent antioxidant and anti-inflammatory properties make them prime candidates for developing therapeutics for a range of chronic conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[1] The carboxylic acid and phenolic hydroxyl groups provide additional handles for further chemical modification, enabling the creation of prodrugs or the attachment of moieties to improve pharmacokinetic properties. These robust and scalable synthetic routes empower researchers to rapidly generate diverse libraries of novel polyphenols for biological screening and lead optimization campaigns.

References

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2018). International Journal of Scientific & Engineering Research.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 4, 2026, from [Link]

  • López-Fernández, O., et al. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC.
  • Rydel-Lasoń, M. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Technologia i Jakość Wyrobów.
  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020).
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Beiring, B., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids.
  • The Applications of Plant Polyphenols: Implications for the Development and Biotechnological Utilization of Ilex Species. (2024).
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. (2025).
  • Zhang, S., et al. (2019).
  • Sahoo, P. P., & Sahu, S. R. (2024). Industrial application of Polyphenols.
  • Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. (2015). Bentham Science Publishers.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Royal Society of Chemistry.
  • Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. (2016). Journal of Chemical and Pharmaceutical Research.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Improving HPLC Separation of Polyphenols. (n.d.).
  • Chemistry LibreTexts. (2023). 12.
  • Polyphenols in Biopharmaceutical Development: Discovery & Use. (n.d.).
  • Flavonoids and Other Polyphenols: Bioactive Molecules from Traditional Medicine Recipes/Medicinal Plants and Their Potential for Phytopharmaceutical and Medical Applic
  • NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. (n.d.). SciSpace.
  • Isolation, Purification, and Antioxidant Activity of Polyphenols from Cynanchum auricul
  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIV
  • Scheme 1. The synthesis of the polyphenol-3-methoxy-4, 2'-dihydroxy-5-bromo chalcone (C). (n.d.).
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temper
  • Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry. (2024). MDPI.
  • Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. (2018).
  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2021).
  • Polyphenol Analysis. (2022). Encyclopedia MDPI.
  • Recent Developments in Polyphenol Applications on Human Health: A Review with Current Knowledge. (2022).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

Sources

Method

The Strategic Application of 4-Bromo-3-methoxycinnamic Acid in the Synthesis of Advanced Liquid Crystal Materials

Introduction: Engineering Mesophase Behavior with Precision In the pursuit of novel liquid crystal (LC) materials with tailored properties, the molecular architecture of the constituent mesogens is of paramount importanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Mesophase Behavior with Precision

In the pursuit of novel liquid crystal (LC) materials with tailored properties, the molecular architecture of the constituent mesogens is of paramount importance. The strategic selection of core structures and peripheral substituents allows for the fine-tuning of mesophase behavior, transition temperatures, and electro-optical characteristics. 4-Bromo-3-methoxycinnamic acid emerges as a highly versatile precursor in this context, offering a unique combination of steric and electronic attributes that are instrumental in the design of advanced calamitic (rod-shaped) liquid crystals.

This application note provides a comprehensive guide for researchers and scientists on the utilization of 4-Bromo-3-methoxycinnamic acid in the synthesis of liquid crystal materials. We will delve into the synthetic protocols for this key intermediate, explore its subsequent conversion into mesogenic esters, and analyze the profound influence of its bromo and methoxy functionalities on the resulting liquid crystalline properties. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and illustrative of the underlying structure-property relationships that govern the liquid crystalline state.

The Rationale Behind 4-Bromo-3-methoxycinnamic Acid in Mesogen Design

The efficacy of 4-Bromo-3-methoxycinnamic acid as a precursor for liquid crystals stems from the specific contributions of its substituents to the overall molecular geometry and intermolecular interactions. These factors are critical in promoting the long-range orientational order characteristic of liquid crystalline phases.

  • The Cinnamic Acid Core: The rigid backbone of the cinnamic acid moiety, with its conjugated system, provides the necessary structural anisotropy for the formation of a stable mesophase. This core promotes parallel alignment of the molecules, a prerequisite for liquid crystallinity.

  • The 3-Methoxy Group: The methoxy group at the 3-position introduces a lateral steric hindrance. This can disrupt excessive close packing of the molecules, thereby lowering the melting point and potentially broadening the temperature range of the liquid crystal phase. Electronically, the methoxy group is an electron-donating group, which can influence the polarity and polarizability of the molecule.

  • The 4-Bromo Substituent: The terminal bromine atom at the 4-position significantly impacts the mesogenic properties. Its large size and high polarizability enhance intermolecular van der Waals forces, which can stabilize the mesophase and lead to higher clearing points (the temperature at which the material becomes an isotropic liquid). The bromo group also increases the overall molecular polarizability, a key factor in determining the birefringence of the resulting liquid crystal material. Furthermore, the presence of a terminal polar group like bromine can influence the dielectric anisotropy of the liquid crystal, which is a critical parameter for display applications.[1]

The interplay of these steric and electronic effects allows for a nuanced control over the mesomorphic behavior of the final liquid crystal product.

Synthetic Protocols

The synthesis of liquid crystals from 4-Bromo-3-methoxycinnamic acid can be broadly divided into two key stages: the preparation of the cinnamic acid derivative itself, followed by its reaction to form a mesogenic molecule, typically through esterification.

Part 1: Synthesis of 4-Bromo-3-methoxycinnamic Acid

A reliable route to 4-Bromo-3-methoxycinnamic acid involves the Perkin reaction, a classic method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4] The starting material for this synthesis is 6-bromovanillin, which can be prepared from the readily available vanillin.

Step 1a: Synthesis of 6-Bromovanillin from Vanillin

This initial step involves the bromination of vanillin. A common method utilizes potassium bromate and hydrobromic acid.[5]

  • Materials:

    • Vanillin

    • Potassium bromate (KBrO₃)

    • Hydrobromic acid (HBr, 48%)

    • Ethanol

    • Sodium bisulfite

    • Deionized water

  • Protocol:

    • Dissolve vanillin in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium bromate in deionized water.

    • Carefully add hydrobromic acid dropwise while maintaining the low temperature.

    • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 6-bromovanillin by recrystallization from an appropriate solvent system.

Step 1b: Synthesis of 4-Bromo-3-methoxycinnamic Acid via Perkin Reaction

The Perkin reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[6][7]

  • Materials:

    • 6-Bromovanillin

    • Acetic anhydride

    • Anhydrous potassium acetate

    • Toluene

  • Protocol:

    • Combine 6-bromovanillin, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture under reflux in an oil bath for several hours. The reaction progress can be monitored by TLC.

    • After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride.

    • Acidify the mixture with hydrochloric acid to precipitate the crude 4-Bromo-3-methoxycinnamic acid.

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-3-methoxycinnamic acid.

Synthesis_Workflow Vanillin Vanillin Bromination Bromination (KBrO3, HBr) Vanillin->Bromination Bromovanillin 6-Bromovanillin Bromination->Bromovanillin Perkin Perkin Reaction (Acetic Anhydride, KOAc) Bromovanillin->Perkin BMCA 4-Bromo-3-methoxycinnamic acid Perkin->BMCA Esterification_Workflow BMCA 4-Bromo-3-methoxycinnamic acid Steglich Steglich Esterification (DCC, DMAP) BMCA->Steglich Phenol 4-Hexyloxyphenol Phenol->Steglich LC_Ester 4'-Hexyloxyphenyl 4-Bromo-3-methoxycinnamate Steglich->LC_Ester

Sources

Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Bromo-3-methoxycinnamic Acid via Knoevenagel Condensation

Introduction: The Significance of Cinnamic Acids and the Knoevenagel Condensation Cinnamic acids and their derivatives are a class of organic compounds that are of significant interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cinnamic Acids and the Knoevenagel Condensation

Cinnamic acids and their derivatives are a class of organic compounds that are of significant interest to researchers in medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of biologically active molecules, exhibiting properties ranging from antioxidant and antimicrobial to anticancer activities. The targeted synthesis of specifically substituted cinnamic acids, such as 4-Bromo-3-methoxycinnamic acid, allows for the fine-tuning of these biological activities and the exploration of structure-activity relationships.

The Knoevenagel condensation is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. A particularly relevant variant for the synthesis of cinnamic acids is the Doebner modification, which utilizes malonic acid as the active methylene compound in the presence of pyridine as a solvent and a catalytic amount of a secondary amine, such as piperidine. This modification is advantageous as the intermediate dicarboxylic acid readily undergoes decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-Bromo-3-methoxycinnamic acid from 4-bromo-3-methoxybenzaldehyde and malonic acid, leveraging the Doebner-Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental procedure, and discuss the expected outcomes and characterization of the final product.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of 4-Bromo-3-methoxycinnamic acid is as follows:

G A 4-Bromo-3-methoxybenzaldehyde C 4-Bromo-3-methoxycinnamic acid A->C Pyridine, Piperidine, Δ B Malonic Acid B->C

Figure 1: Overall reaction scheme.

The reaction proceeds via the Doebner modification of the Knoevenagel condensation. The mechanism can be broken down into three key stages:

  • Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of malonic acid, forming a resonance-stabilized enolate ion. This increases the nucleophilicity of the methylene group.

  • Nucleophilic Addition: The enolate ion then attacks the electrophilic carbonyl carbon of 4-bromo-3-methoxybenzaldehyde in a nucleophilic addition reaction, forming an aldol-type intermediate.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the thermal conditions of the reaction and facilitated by pyridine, this intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, 4-Bromo-3-methoxycinnamic acid.[1][2]

G cluster_0 Mechanism of Doebner-Knoevenagel Condensation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Catalyst) Piperidine->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde 4-Bromo-3-methoxybenzaldehyde Aldehyde->Aldol_Adduct Unsaturated_Diacid α,β-Unsaturated Dicarboxylic Acid Aldol_Adduct->Unsaturated_Diacid Dehydration (-H2O) Final_Product 4-Bromo-3-methoxycinnamic acid Unsaturated_Diacid->Final_Product Decarboxylation (Heat, Pyridine) CO2 CO2 Unsaturated_Diacid->CO2

Figure 2: Mechanism of the Doebner-Knoevenagel condensation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Bromo-3-methoxybenzaldehyde≥98%Commercially Available
Malonic Acid≥99%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
Piperidine≥99%Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
EthanolReagent GradeCommercially Available
Deionized WaterIn-house
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • pH paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-3-methoxybenzaldehyde (e.g., 10.0 g, 1 equivalent), malonic acid (e.g., 1.2 equivalents), and pyridine (e.g., 30 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (e.g., 200 mL).

  • Precipitation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of the crude 4-Bromo-3-methoxycinnamic acid will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Purification

The crude 4-Bromo-3-methoxycinnamic acid can be purified by recrystallization. A common and effective solvent system for cinnamic acids is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a vacuum oven.

Expected Results and Characterization

ParameterExpected Value/Observation
Yield 70-85% (based on analogous reactions)
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of other substituted cinnamic acids. For comparison, the melting point of the isomeric 3-bromo-4-methoxycinnamic acid is 241-243 °C.
Solubility Soluble in methanol, ethanol, and acetone; sparingly soluble in hot water; insoluble in cold water.
Spectroscopic Analysis

The structure of the synthesized 4-Bromo-3-methoxycinnamic acid can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl will appear around 1680-1710 cm⁻¹.

    • A C=C stretch from the alkene group will be observed around 1620-1640 cm⁻¹.

    • C-O stretching for the methoxy group will be present around 1250 cm⁻¹ and 1030 cm⁻¹.

    • C-Br stretching may be observed in the fingerprint region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A singlet for the methoxy (-OCH₃) protons will appear around δ 3.8-4.0 ppm.

    • Two doublets for the vinylic protons (-CH=CH-) will be observed in the region of δ 6.2-6.6 ppm and δ 7.5-7.9 ppm, with a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration.

    • The aromatic protons will appear in the region of δ 7.0-7.8 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton (-COOH) will be seen at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The carboxylic acid carbonyl carbon will be observed around δ 168-173 ppm.

    • The vinylic carbons will appear in the region of δ 115-150 ppm.

    • The aromatic carbons will have signals in the range of δ 110-160 ppm.

    • The methoxy carbon will be seen around δ 55-60 ppm.

Troubleshooting and Safety Precautions

  • Low Yield:

    • Ensure all reagents are of high purity and the pyridine is anhydrous.

    • Confirm the reaction has gone to completion using TLC before work-up.

    • Avoid excessive washing during filtration to minimize product loss.

  • Incomplete Reaction:

    • Increase the reaction time or ensure the reaction temperature is maintained at reflux.

    • Verify the catalytic amount of piperidine is appropriate.

  • Product Purity Issues:

    • Thorough washing of the crude product is essential to remove starting materials and byproducts.

    • Careful recrystallization, including the use of a minimal amount of hot solvent, is crucial for obtaining high-purity crystals.

Safety:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Pyridine is a toxic and flammable liquid with an unpleasant odor. Avoid inhalation and skin contact.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Malonic acid is an irritant. Avoid dust inhalation and skin contact.

Conclusion

The Doebner-Knoevenagel condensation provides a robust and efficient method for the synthesis of 4-Bromo-3-methoxycinnamic acid. The protocol outlined in this application note is based on well-established chemical principles and can be readily implemented in a standard organic chemistry laboratory. Careful execution of the experimental procedure and purification steps will yield a high-purity product suitable for further applications in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • van Schijndel, J., De Coster, T., & Stevens, C. V. (2017). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • LookChem. 3-Bromo-4-methoxycinnamic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-3-methoxycinnamic Acid

Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of 4-Bromo-3-methoxycinnamic acid. We focus on the two most common synthetic routes: the Knoevenagel Condensation and the Perkin Reaction, both starting from 4-bromo-3-methoxybenzaldehyde.

Issue 1: Consistently Low Reaction Yield

A low yield of the final product is one of the most frequent challenges. The root cause can often be traced to reaction conditions, reagent quality, or workup procedures.

Question: My yield for the Knoevenagel condensation is below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in the Knoevenagel condensation are typically linked to four key areas: catalyst activity, water content, reaction temperature, and decarboxylation efficiency.

  • Catalyst and Base System: The choice of base is critical. While pyridine with a catalytic amount of piperidine is effective, these reagents are hazardous.[1] For a greener and often high-yielding alternative, consider using ammonium acetate or β-alanine.[1][2] The mechanism involves the base facilitating the formation of a nucleophilic enolate from malonic acid, which then attacks the aldehyde.[3] If the base is old or impure, its efficacy is compromised.

  • Aqueous Contamination: The presence of water can interfere with the condensation step. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol demands it.

  • Reaction Temperature and Time: This reaction requires heat to drive the condensation and subsequent decarboxylation. A typical reflux in pyridine may take several hours.[2] Insufficient heating can lead to incomplete reaction. Conversely, excessively high temperatures or prolonged heating, especially with strong bases, can lead to side product formation, such as polymerization or decomposition of the starting aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Decarboxylation: The reaction proceeds through a dicarboxylic acid intermediate which must lose CO2 to form the final product. This step is thermally driven. Ensure the temperature is high enough for a sufficient duration to drive this process to completion.

Question: I'm attempting the Perkin reaction, but my yield is poor and I'm getting a significant amount of tar-like byproduct. What's going wrong?

Answer: The Perkin reaction, which involves the condensation of 4-bromo-3-methoxybenzaldehyde with acetic anhydride using a weak base like sodium acetate, is notoriously sensitive to reaction conditions.[4][5] Low yields and resinous byproducts are common pitfalls.[5]

  • Anhydrous Conditions are Critical: The Perkin reaction is highly susceptible to moisture. Water will hydrolyze the acetic anhydride to acetic acid and can deactivate the sodium acetate catalyst.[5][6] It is imperative to use freshly fused (or commercially purchased anhydrous) sodium acetate and high-purity acetic anhydride. All glassware must be flame- or oven-dried immediately before use.

  • Temperature Control: This reaction requires high temperatures, often in the range of 160-180°C, for several hours.[5][7] However, uncontrolled or excessive heating promotes the self-condensation of the aldehyde and anhydride, leading to the formation of polymeric, tar-like substances.[5] Using an oil bath with a contact thermometer is essential for precise temperature regulation.

  • Reagent Stoichiometry: An excess of acetic anhydride is typically used to act as both a reagent and a solvent. A common molar ratio of aldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.6.[5] Deviating significantly from this can impact the reaction equilibrium and yield.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Monitor reaction progress by TLC.[8]
Moisture in reagents (especially for Perkin)Use anhydrous reagents and flame-dried glassware.[5]
Inefficient catalyst/baseUse a fresh, high-purity base (e.g., pyridine, piperidine, or ammonium acetate).[1][2]
Product loss during workupOptimize pH for precipitation. Use cold solvents for washing the filtered product.[2]
Impure Product Presence of starting aldehydeEnsure the reaction goes to completion. Purify via recrystallization.[9]
Formation of resinous byproducts (Perkin)Maintain strict temperature control. Avoid prolonged heating at excessive temperatures.[5]
Presence of monobrominated impuritiesIf starting from a bromination step, ensure at least two equivalents of the brominating agent are used for dibromination.[8]
Reaction Fails to Start Incorrect reagentsVerify the identity and purity of all starting materials.
Insufficient temperatureEnsure the heating mantle or oil bath is calibrated and reaching the target temperature.
Inactive catalystUse a fresh batch of catalyst/base.
Troubleshooting Workflow for Low Yield

This decision tree can help diagnose the cause of low yields in your synthesis.

G start Low Yield Observed check_tlc Analyze Crude Product by TLC start->check_tlc aldehyde_present Significant Starting Aldehyde Remaining? check_tlc->aldehyde_present incomplete_rxn Incomplete Reaction aldehyde_present->incomplete_rxn Yes streaks_byproducts Streaking or Multiple Unidentified Spots? aldehyde_present->streaks_byproducts No optimize_conditions Action: Increase Reaction Time/Temp. Verify Catalyst Activity. incomplete_rxn->optimize_conditions side_reactions Side Reactions/ Decomposition streaks_byproducts->side_reactions Yes clean_product Relatively Clean Product (Low Isolated Mass) streaks_byproducts->clean_product No optimize_temp Action: Lower Reaction Temperature. Check Reagent Purity. side_reactions->optimize_temp workup_issue Action: Review Workup Procedure. - Check pH for precipitation. - Optimize recrystallization solvent. - Minimize transfers. clean_product->workup_issue

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the synthesis of 4-Bromo-3-methoxycinnamic acid.

Question: What are the primary synthesis routes for 4-Bromo-3-methoxycinnamic acid?

Answer: The two most prevalent and well-documented methods start with 4-bromo-3-methoxybenzaldehyde and build the α,β-unsaturated acid side chain.

  • Knoevenagel Condensation: This reaction involves the condensation of the starting aldehyde with malonic acid, catalyzed by a base such as pyridine/piperidine or ammonium acetate.[10][11] The reaction is typically heated to facilitate both the condensation and a subsequent decarboxylation step, yielding the final cinnamic acid derivative.[2]

  • Perkin Reaction: This method uses the condensation of the aldehyde with acetic anhydride in the presence of a weak base, commonly the sodium or potassium salt of acetic acid.[4][7] It requires high temperatures and strictly anhydrous conditions to proceed efficiently.[5][6]

Question: Can you illustrate the mechanism for the Knoevenagel Condensation?

Answer: Certainly. The Knoevenagel condensation proceeds through a well-understood mechanism involving three key stages: enolate formation, aldol-type condensation, and finally, decarboxylation.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Condensation cluster_3 Step 3: Decarboxylation MA Malonic Acid Enolate Malonic Acid Enolate MA->Enolate + Base Base Base (e.g., Pyridine) Intermediate Aldol Adduct Enolate->Intermediate + Aldehyde Aldehyde 4-Bromo-3-methoxy- benzaldehyde Dehydrated Unsaturated Diacid Intermediate->Dehydrated - H₂O Product 4-Bromo-3-methoxy- cinnamic acid Dehydrated->Product Heat, -CO₂

Caption: Mechanism of the Knoevenagel Condensation.

Question: How does the Perkin Reaction mechanism differ?

Answer: The Perkin reaction follows a different pathway where the enolate is generated from the acid anhydride, not a separate dicarboxylic acid. The base (e.g., sodium acetate) deprotonates acetic anhydride to form the reactive enolate.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Addition cluster_3 Step 3: Acyl Transfer & Elimination cluster_4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Anhydride Enolate Ac2O->Enolate + AcO⁻ Base Base (AcO⁻) Alkoxide Tetrahedral Intermediate (Alkoxide) Enolate->Alkoxide + Aldehyde Aldehyde 4-Bromo-3-methoxy- benzaldehyde MixedAnhydride Mixed Anhydride Alkoxide->MixedAnhydride Intramolecular Acyl Transfer UnsatAnhydride Unsaturated Anhydride MixedAnhydride->UnsatAnhydride Elimination (-AcO⁻) Product 4-Bromo-3-methoxy- cinnamic acid UnsatAnhydride->Product + H₂O (during workup)

Caption: Mechanism of the Perkin Reaction.

Question: What is a reliable protocol for product purification?

Answer: The most common and effective method for purifying crude 4-Bromo-3-methoxycinnamic acid is recrystallization. The choice of solvent is key to obtaining a high-purity product with good recovery.

  • Solvent Selection: Ethanol or an ethanol/water mixture is often effective.[9] The goal is to find a solvent (or solvent system) in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.

  • General Protocol:

    • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol) in an Erlenmeyer flask.

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point), indicating saturation.[9]

    • Add a few more drops of the first solvent (ethanol) until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the purified crystals thoroughly in a vacuum oven. The melting point of the dry product should be sharp and consistent with literature values.

Question: Are there any "green" synthesis alternatives I should consider?

Answer: Yes, green chemistry approaches to cinnamic acid synthesis are gaining traction. For the Knoevenagel condensation, a highly effective green method involves reacting the aldehyde and malonic acid under solvent-free conditions using a catalyst like ammonium acetate with microwave irradiation.[1] This method significantly reduces reaction times and eliminates the need for hazardous solvents like pyridine.[1] For the Perkin reaction, the use of sonication (ultrasonic waves) has been shown to accelerate the reaction, allowing it to proceed at lower temperatures and with shorter reaction times compared to conventional heating, which can reduce byproduct formation.[6]

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Pyridine/Piperidine

This protocol is adapted from procedures for similar cinnamic acids.[2][12]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-bromo-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (approx. 2-3 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (approx. 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (typically around 110-115°C) for 3-4 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 10 M HCl) to neutralize the pyridine and precipitate the product.[2]

  • Isolation: Stir the acidic mixture until precipitation is complete. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-Bromo-3-methoxycinnamic acid.[9]

Protocol 2: Perkin Reaction using Acetic Anhydride

This protocol is based on general procedures for the Perkin reaction.[5][6]

  • Setup: In a flame-dried round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube, combine 4-bromo-3-methoxybenzaldehyde (1.0 eq), freshly fused anhydrous sodium acetate (0.6 eq), and acetic anhydride (1.5 eq).

  • Reaction: Heat the mixture in an oil bath to 170-180°C for 4-5 hours.[7]

  • Workup: Allow the mixture to cool slightly and then pour it into a large volume of water while still warm to hydrolyze the excess acetic anhydride.

  • Isolation: Boil the aqueous mixture for 15-20 minutes to ensure complete hydrolysis. If the product solidifies, it can be collected. Often, it separates as an oil. In this case, cool the mixture and perform a steam distillation to remove any unreacted aldehyde.

  • Purification: The crude acid can be purified by dissolving it in a sodium carbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding concentrated HCl.[6] Further purification can be achieved by recrystallization from water or an ethanol/water mixture.

References

  • Vertex AI Search.
  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
  • Benchchem. Synthesis routes of 4-Bromo-3-methoxyphenol.
  • ChemicalBook. 4-METHOXYCINNAMIC ACID synthesis.
  • Scribd.
  • Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.
  • YouTube. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ).
  • ResearchGate. Knoevenagel's Condensation Reaction Synthesis of p-methoxycinamic acid....
  • jurnal.uns.ac.id. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO.
  • Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
  • Benchchem. Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • ResearchGate.
  • CSUB. Lab 9: Addition of Bromine to trans-Cinnamic Acid.
  • The Royal Society of Chemistry.
  • ResearchGate.
  • ResearchGate.
  • RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities.
  • ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent.
  • SciSpace. Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph.
  • Organic Syntheses Procedure. 2,3-dimethoxycinnamic acid.
  • Journal of Chemical Technology and Metallurgy. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL Victoria Vorobyova1, Olena.
  • ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR)
  • Organic Syntheses Procedure. Resorcinol, 4-bromo.
  • Benchchem. Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis.
  • PMC. Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines.
  • Organic Syntheses Procedure. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH.
  • Beilstein Journals. Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions.
  • Sciencemadness Discussion Board.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • Benchchem.
  • Chemistry LibreTexts. Heck Reaction.
  • ResearchGate. Proposed mechanism of the reaction between the reactants benzaldehyde....
  • PMC - NIH. 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Sciforum.
  • PMC - NIH.

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Optimization

Technical Support Center: Purifying 4-Bromo-3-methoxycinnamic Acid via Recrystallization

Welcome to the technical support center for the purification of 4-Bromo-3-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity mater...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3-methoxycinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding solvent selection and the principles of recrystallizing 4-Bromo-3-methoxycinnamic acid.

Q1: What is the core principle for selecting a recrystallization solvent for 4-Bromo-3-methoxycinnamic acid?

A1: The selection process is governed by the principle of differential solubility. An ideal solvent should exhibit high solubility for 4-Bromo-3-methoxycinnamic acid at an elevated temperature and low solubility at cooler, ambient, or sub-ambient temperatures.[1] The molecule itself possesses both polar (carboxylic acid, methoxy group) and non-polar (aromatic ring, bromo group) characteristics. Therefore, solvents of intermediate polarity or well-chosen mixed-solvent systems are typically the most effective. The goal is to create a supersaturated solution upon cooling, which is the thermodynamic driving force for crystallization.

Q2: Which single solvents are good starting points for preliminary screening?

A2: Based on the structure of the target molecule and data from analogous compounds like 4-methoxycinnamic acid, the following single solvents are logical starting points for screening[2][3]:

  • Ethanol or Isopropanol: These alcohols can engage in hydrogen bonding with the carboxylic acid moiety. They often provide the steep solubility curve required for successful recrystallization.

  • Ethyl Acetate: This ester is a moderately polar solvent that can dissolve the compound well when heated.

  • Water: Due to the presence of the carboxylic acid, there is some solubility in hot water, especially if the compound is slightly acidic. However, given the significant non-polar portion of the molecule, it is more likely to be a poor solvent at all temperatures, making it an excellent candidate for use as an "anti-solvent" in a mixed system.[4]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is often necessary when no single solvent provides the ideal solubility profile.[5] You should opt for a mixed-solvent approach under these circumstances:

  • The compound is highly soluble in a particular solvent, even at low temperatures, preventing good recovery.

  • The compound is poorly soluble in another solvent, even at its boiling point.

  • A single solvent system results in "oiling out," where the compound separates as a liquid instead of a solid.[6]

By pairing a "good" solvent (in which the compound is soluble) with a miscible "poor" solvent or "anti-solvent" (in which the compound is insoluble), you can finely tune the solubility to achieve optimal crystallization.[6][7]

Q4: What are some promising mixed-solvent systems for 4-Bromo-3-methoxycinnamic acid?

A4: Excellent results can often be achieved with the following miscible pairs. In each case, the compound is first dissolved in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "anti-solvent."[6]

  • Ethanol/Water: This is a classic and highly effective combination for polar organic acids. Ethanol serves as the good solvent, and water is the anti-solvent.

  • Ethyl Acetate/Heptane (or Hexane): This system pairs a moderately polar solvent with a non-polar anti-solvent. A similar system was successfully used for a related compound, 4-bromomethyl-3-methoxybenzoic acid methyl ester, suggesting its utility here.[8]

  • Acetone/Water: Similar to ethanol/water, this provides a polar/non-polar gradient suitable for inducing crystallization.[9]

Solvent Selection Workflow

The following diagram outlines the logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Start: Crude 4-Bromo-3-methoxycinnamic acid test_single Test Solubility: 1. Ethanol 2. Ethyl Acetate 3. Water start->test_single select_pair Select Solvent Pair (e.g., Ethanol/Water or EtOAc/Heptane) start->select_pair Single solvent not suitable dissolve_hot Dissolve in minimal hot solvent test_single->dissolve_hot Good solubility differential found cool_slowly Cool slowly to room temp. dissolve_hot->cool_slowly check_crystals Evaluate Crystals cool_slowly->check_crystals success Success: High Yield & Purity check_crystals->success Yes check_crystals->select_pair No (Poor yield, oils out) dissolve_good Dissolve in minimal hot 'good' solvent select_pair->dissolve_good add_anti Add hot 'anti-solvent' dropwise to cloud point dissolve_good->add_anti clarify Add 1-2 drops 'good' solvent to clarify add_anti->clarify cool_mixed Cool slowly to room temp. clarify->cool_mixed check_mixed Evaluate Crystals cool_mixed->check_mixed check_mixed->select_pair No, try new pair success_mixed Success: High Yield & Purity check_mixed->success_mixed Yes

Caption: Workflow for selecting a recrystallization solvent system.

Part 2: Recommended Experimental Protocol (Ethanol/Water System)

This protocol provides a robust starting point for the purification of 4-Bromo-3-methoxycinnamic acid.

Materials:

  • Crude 4-Bromo-3-methoxycinnamic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (x2)

  • Hotplate/Stirrer

  • Büchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude 4-Bromo-3-methoxycinnamic acid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating to a gentle boil (approx. 78°C).

  • Achieve Saturation: Continue adding ethanol dropwise until the solid material is completely dissolved. Crucial Step: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[10] The goal is to use the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration into a pre-warmed clean Erlenmeyer flask to remove them.[11] This step prevents the premature crystallization of your product in the filter funnel.

  • Addition of Anti-Solvent: While maintaining the ethanol solution at a near-boiling temperature, add hot deionized water dropwise with continuous stirring.

  • Identify the Cloud Point: Continue adding water until the solution becomes faintly but persistently cloudy. This indicates that the solution is saturated at that temperature.

  • Re-clarification: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate and render the solution clear again.[6]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization medium) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product by melting point analysis and spectroscopy to confirm purity.

Part 3: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides solutions to common issues.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.[6][12] Essentially, the solution becomes supersaturated while it is still too hot.

  • Causality: This often happens if the boiling point of your solvent system is too high or if too much anti-solvent was added too quickly.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation point. Then, allow the solution to cool more slowly. If the problem persists, you may need to choose a solvent system with a lower boiling point.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This indicates that the solution is supersaturated but lacks a nucleation point to initiate crystal growth.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod.[12][13] The microscopic scratches on the glass can provide a surface for nucleation.

  • Solution 2 (Seeding): If you have a small crystal of pure 4-Bromo-3-methoxycinnamic acid, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[1][13]

  • Solution 3 (Concentrate): It is possible you used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Q3: My final yield of crystals is very low. What are the likely causes?

A3: Low recovery is a common issue with several potential causes.

  • Cause 1 (Excess Solvent): Using too much of the "good" solvent is the most frequent reason for low yield.[10] A significant portion of your product will remain dissolved in the mother liquor even when cold.

  • Cause 2 (Premature Filtration): Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution is thoroughly cooled in an ice bath before filtration.

  • Cause 3 (Inappropriate Solvent): The chosen solvent may have too high a solubility for your compound, even at low temperatures. Re-evaluate your solvent choice by performing small-scale tests.

Troubleshooting Failed Crystallization

This flowchart provides a systematic approach to resolving a failed crystallization attempt.

Troubleshooting cluster_clear Clear Solution cluster_cloudy Cloudy / Oily Solution start Problem: No Crystals Formed Upon Cooling check_solution Is the solution clear or cloudy? start->check_solution scratch 1. Scratch flask with glass rod check_solution->scratch Clear reheat 1. Re-heat to re-dissolve oil check_solution->reheat Cloudy/Oily seed 2. Add a seed crystal scratch->seed concentrate 3. Boil off some solvent & re-cool seed->concentrate re_evaluate 4. Re-evaluate solvent system concentrate->re_evaluate resolve Crystals Form re_evaluate->resolve add_good_solvent 2. Add more 'good' solvent (e.g., Ethanol) reheat->add_good_solvent cool_slower 3. Cool much slower add_good_solvent->cool_slower cool_slower->resolve

Caption: Troubleshooting workflow for failed crystallization.

Part 4: Solvent Data Summary

This table summarizes the properties of solvents discussed in this guide.

SolventBoiling Point (°C)PolarityTypical RoleRationale & Notes
Ethanol 78PolarGood SolventDissolves the compound well, especially when hot, due to H-bonding.
Ethyl Acetate 77IntermediateGood SolventGood balance of polarity for dissolving the molecule.
Water 100Very PolarAnti-SolventCompound has low solubility; miscible with alcohols/acetone.
n-Heptane 98Non-PolarAnti-SolventCompound is insoluble; used with ethyl acetate.
Acetone 56PolarGood SolventA strong polar solvent, often used with water as an anti-solvent.

References

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Course Hero. (n.d.). recrystallization-2.doc.pdf. [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). 4-Methoxycinnamic Acid. [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]

  • Biblioteca Digital do IPB. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Massachusetts. (n.d.). Recrystallization - Part 2. [Link]

  • PubChem. (n.d.). 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid. [Link]

Sources

Troubleshooting

Resolving cis-trans isomerization issues in 4-Bromo-3-methoxycinnamic acid

Topic: Resolving Cis-Trans Isomerization & Purity Optimization Executive Summary In the synthesis and application of 4-Bromo-3-methoxycinnamic acid , users frequently encounter isomeric impurity issues where the thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Cis-Trans Isomerization & Purity Optimization

Executive Summary

In the synthesis and application of 4-Bromo-3-methoxycinnamic acid , users frequently encounter isomeric impurity issues where the thermodynamically stable trans (


) isomer partially converts to the less stable cis (

) isomer. This isomerization is often driven by photo-excitation during storage or workup, leading to reduced melting points, inconsistent biological activity, and failed crystallization.

This guide provides a definitive technical workflow to diagnose, reverse, and prevent cis-trans isomerization.

Module 1: Diagnostic & Analysis

How do I know if my batch has isomerized?

The most reliable method for distinguishing the isomers is


H NMR spectroscopy , specifically looking at the alkene region.
Diagnostic Criteria:

H NMR (Alkene Region)

The coupling constant (


) of the vinylic protons is the definitive fingerprint.
FeatureTrans (

) Isomer
(Target)
Cis (

) Isomer
(Impurity)
Coupling Constant (

)
15.0 – 16.5 Hz 11.0 – 13.0 Hz
Chemical Shift (

)
Downfield (Typically 6.3–7.7 ppm)Upfield (Shielded by aromatic ring current)
Thermodynamics Stable (High Melting Point)Metastable (Low Melting Point / Oil)

Technical Insight: The cis isomer often appears as an "oil" or sticky solid that prevents the clean crystallization of the bulk material. If your recrystallization yields a "gummy" precipitate, suspect significant cis contamination.

Module 2: Isomerization Correction Protocol

My batch contains 15% cis-isomer. How do I convert it back to trans?

We utilize an Iodine-Catalyzed Isomerization protocol.[1] This method leverages the reversible formation of a diiodo-intermediate which allows free rotation around the C-C bond, thermodynamically driving the system back to the stable trans configuration.

Protocol: Iodine-Catalyzed

Conversion

Reagents: Iodine (


), Toluene or Acetonitrile.
  • Dissolution: Dissolve the crude 4-Bromo-3-methoxycinnamic acid mixture in minimal Toluene (approx. 5-10 mL per gram).

  • Catalyst Addition: Add 1-2 mol% of molecular Iodine (

    
    ). The solution should turn a light pink/violet.
    
  • Reflux: Heat the solution to reflux for 1-2 hours .

    • Note: Light is helpful but heat is faster and more consistent for this specific substituted cinnamic acid.

  • Quench: Cool to room temperature. Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  to remove the iodine (color will discharge from violet to clear/yellow).
    
  • Workup: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Recrystallization: Recrystallize the resulting solid immediately (See Module 3).

Mechanism: The iodine radical adds to the double bond, breaking the


-bond and allowing rotation. Upon elimination of the iodine, the molecule reforms the double bond in the thermodynamically preferred trans orientation to minimize steric strain between the phenyl ring and the carboxylic acid group.
Module 3: Purification & Storage

How do I ensure the isomer stays pure?

Recrystallization Strategy

Because the cis isomer is more soluble in polar solvents, recrystallization acts as a secondary filter.

  • Solvent System: Ethanol / Water (70:30) or pure Methanol.

  • Procedure:

    • Dissolve solid in boiling Ethanol.

    • Add hot water dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Trans isomer crystallizes as needles/plates; cis isomer remains in the mother liquor.

Storage Requirements
  • Light Sensitivity: Cinnamic acid derivatives undergo [2+2] cycloaddition or

    
     isomerization under UV light.
    
  • Action: Store in Amber Glass Vials wrapped in aluminum foil.

  • Temperature: Store at -20°C to inhibit solid-state reactions.

Visualizing the Isomerization Landscape

The following diagram illustrates the pathways between isomers and the intervention points.

IsomerizationPathways Trans Trans (E) Isomer (Thermodynamically Stable) Excited Excited State / Radical Intermediate Trans->Excited UV Light (hν) Cis Cis (Z) Isomer (Kinetic/Photochemical Trap) Cis->Excited Iodine (I₂) + Heat/Light Excited->Trans Thermodynamic Drive Excited->Cis Relaxation

Figure 1: Isomerization Cycle.[2] Red dashed lines indicate the unwanted photo-isomerization pathway. Solid Blue lines indicate the chemical correction pathway using Iodine catalysis.

Troubleshooting FAQ

Q1: I see a small impurity peak at 6.0 ppm in my proton NMR. Is this the cis isomer? A: Likely, yes. For 4-Bromo-3-methoxycinnamic acid, the


-proton of the cis isomer typically shifts upfield (lower ppm) compared to the trans isomer due to the shielding effect of the aromatic ring when the molecule is "folded" (cis). Check the coupling constant (

).[3][4] If it is ~12 Hz, it is the cis isomer.

Q2: My product is oiling out during recrystallization. Why? A: "Oiling out" is a classic symptom of high cis-isomer content or solvent impurities. The cis isomer acts as a solvent impurity, depressing the melting point of the trans crystals.

  • Fix: Perform the Iodine Correction Protocol (Module 2) to maximize trans content before attempting to recrystallize again.

Q3: Can I separate the isomers using Flash Chromatography? A: Yes, but it is inefficient for large scales.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes : Ethyl Acetate (start with 80:20).

  • Elution Order: The cis isomer is generally less polar (due to internal hydrogen bonding or dipole cancellation) and often elutes before the trans isomer on normal phase silica, though this depends heavily on the specific pH modifiers used. However, chemical conversion (Module 2) is far superior to physical separation for yield purposes.

References
  • Sigma-Aldrich. 4-Bromocinnamic acid, predominantly trans, 98%.[5] Retrieved from

  • Thermo Fisher Scientific. trans-4-Hydroxy-3-methoxycinnamic acid, 99%. Retrieved from

  • Royal Society of Chemistry. 4-Bromo-trans-cinnamic acid: structural characterisation. CrystEngComm. Retrieved from

  • National Institutes of Health (PubChem). 4-Methoxycinnamic Acid | C10H10O3. Retrieved from

  • ResearchGate. Isomerization of trans-cinnamic acid to cis-cinnamic acid. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Definitive Comparison Guide: 1H NMR Interpretation of 4-Bromo-3-methoxycinnamic Acid

Executive Summary & Strategic Context In the synthesis of cinnamic acid derivatives—key intermediates for pharmaceuticals like EGFR inhibitors and antioxidants—structural validation is critical. 4-Bromo-3-methoxycinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of cinnamic acid derivatives—key intermediates for pharmaceuticals like EGFR inhibitors and antioxidants—structural validation is critical. 4-Bromo-3-methoxycinnamic acid presents a specific challenge: distinguishing it from its regioisomer, 3-bromo-4-methoxycinnamic acid .

While mass spectrometry confirms the molecular formula (


), it cannot differentiate these positional isomers. This guide provides an authoritative 1H NMR analysis, establishing a self-validating protocol to confirm the trans-alkene geometry and the specific 4-bromo-3-methoxy substitution pattern. We compare the target molecule against its most common "imposter" alternative to ensure QC reliability.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, the following protocol is mandatory.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is the required standard .
    
    • Reasoning: Carboxylic acid protons (-COOH) are often invisible or extremely broad in CDCl

      
       due to exchange. DMSO-d
      
      
      
      forms strong hydrogen bonds, stabilizing the dimer/monomer equilibrium and usually revealing the -COOH proton as a distinct broad singlet around 12-13 ppm.
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Reasoning: High concentration is necessary to see the small satellite peaks if

      
      C satellites are needed, but 10 mg is optimal for resolution of fine splitting (doublet of doublets).
      
  • Reference: Residual DMSO pentet centered at

    
     2.50 ppm.
    
Instrument Parameters
  • Frequency: Minimum 400 MHz recommended (300 MHz is acceptable but may show overlap in the aromatic region).

  • Spectral Width: -2 to 16 ppm (to capture the carboxylic acid).

  • Scans (NS): 16 or 32 (sufficient for 10 mg sample).

Spectral Analysis: The "Truth" Standard

The structure of 4-Bromo-3-methoxycinnamic acid consists of a trans-acrylic acid side chain and a trisubstituted benzene ring.

The Assignment Table (DMSO-d )
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
-COOH Acid12.4 - 12.6br s-Deshielded acidic proton.
Vinyl

Alkene7.55 - 7.65d16.0Trans geometry (Large

).
Ar-H5 Aromatic7.60 - 7.68d8.2Ortho to Br; Deshielded.
Ar-H2 Aromatic7.35 - 7.45d1.8Meta coupling; Ortho to OMe.
Ar-H6 Aromatic7.20 - 7.28dd8.2, 1.8Ortho to Vinyl; Meta to OMe.
Vinyl

Alkene6.55 - 6.65d16.0Shielded by conjugation.
-OCH

Methoxy3.85 - 3.90s-Characteristic singlet.
Visual Logic of Assignments
  • The "Trans" Signature: The two doublets at ~7.60 and ~6.60 ppm with

    
     Hz are the non-negotiable signature of the trans-cinnamic acid backbone. A 
    
    
    
    value of 8-12 Hz would indicate the cis isomer (often a synthesis impurity).
  • The Aromatic Fingerprint:

    • H5 (d, 8.2 Hz): This proton is adjacent to the Bromine (C4) and H6 (C5). It appears as a doublet. It is significantly deshielded compared to ferulic acid analogs because Br is less electron-donating than OH.

    • H2 (d, 1.8 Hz): Isolated between the vinyl group and the methoxy group. It shows only a small meta-coupling to H6.

    • H6 (dd, 8.2, 1.8 Hz): Couples to both H5 (ortho) and H2 (meta).

Comparative Analysis: Target vs. Alternative (Isomer)

The most critical quality control step is distinguishing the target from 3-Bromo-4-methoxycinnamic acid . Both have the same functional groups, but the NMR patterns differ in a predictable way due to the Shielding Effect of the Methoxy Group .

The Mechanism of Distinction

The Methoxy (-OCH


) group is a strong electron donor by resonance, significantly shielding  the protons ortho to it.
  • Target (4-Br-3-OMe): The proton ortho to the OMe is H2 .

    • H2 is a small doublet (

      
       Hz).
      
    • Result: The shielded signal in the aromatic region will be a singlet-like doublet.

  • Alternative (3-Br-4-OMe): The proton ortho to the OMe is H5 .

    • H5 is a large doublet (

      
       Hz) because it couples to H6.
      
    • Result: The shielded signal in the aromatic region will be a large doublet.

Comparison Table
FeatureTarget: 4-Bromo-3-methoxy Alternative: 3-Bromo-4-methoxy Diagnostic Action
Proton Ortho to OMe H2 (Isolated)H5 (Adjacent to H6)Check the multiplicity of the most upfield aromatic proton.
Splitting of Ortho-to-OMe Doublet (

Hz)
Doublet (

Hz)
CRITICAL DIFFERENTIATOR
Chemical Shift H5 Deshielded (~7.6 ppm)Shielded (~7.0 ppm)H5 is ortho to Br in Target; ortho to OMe in Alternative.

Visualization of Logic Workflows

Structural Elucidation Workflow

G Start Start: Crude 1H NMR Spectrum CheckVinyl Check Vinyl Region (6.5 - 7.7 ppm) Start->CheckVinyl DecisionTrans Are there 2 doublets with J = 16 Hz? CheckVinyl->DecisionTrans CheckAr Analyze Aromatic Region (7.0 - 7.7 ppm) DecisionTrans->CheckAr Yes ResultCis REJECT: Cis-Isomer (J ~ 10-12 Hz) DecisionTrans->ResultCis No CountProtons Count Integral: 3 Aromatic Protons? CheckAr->CountProtons CheckSplitting Check Splitting Pattern CountProtons->CheckSplitting Yes ResultTarget CONFIRMED: 4-Bromo-3-methoxy (H2 is d, J~2Hz) CheckSplitting->ResultTarget Small doublet is shielded ResultIso REJECT: 3-Bromo-4-methoxy (H5 is d, J~8Hz) CheckSplitting->ResultIso Large doublet is shielded

Caption: Logic flow for verifying the identity of 4-Bromo-3-methoxycinnamic acid using NMR coupling constants.

Isomer Distinction Logic Tree

Isomer Root Identify Proton Ortho to OMe (Most Upfield Ar-H) Branch1 Coupling Constant Analysis Root->Branch1 Target Target Molecule (4-Br, 3-OMe) Ortho-to-OMe is H2 (Meta coupled) Signal: d, J=2Hz Branch1->Target Small J (~2Hz) Alternative Alternative Isomer (3-Br, 4-OMe) Ortho-to-OMe is H5 (Ortho coupled) Signal: d, J=8Hz Branch1->Alternative Large J (~8Hz)

Caption: Decision tree to distinguish the target from its 3-bromo-4-methoxy regioisomer.

References

  • Spectral Data Verification: Journal of Organic Chemistry, 1997, 62, 7512. (General solvent shifts and impurity tables). Link

  • Cinnamic Acid Derivatives Data: Royal Society of Chemistry, Supplementary Information for Green Chemistry, 2012.[1] (Provides baseline shifts for trans-4-bromocinnamic acid). Link

  • Substituent Effects in NMR: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.
  • Isomer Comparison Data: ResearchGate, Spectral data of 4-methoxycinnamic acid derivatives. Link

Sources

Comparative

Reference Guide: 13C NMR Peak Assignments for 4-Bromo-3-methoxycinnamic Acid

Executive Summary 4-Bromo-3-methoxycinnamic acid is a critical scaffold in medicinal chemistry, often serving as a bioisostere for ferulic acid derivatives or as a precursor for styryl-based therapeutics. Unlike simple c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxycinnamic acid is a critical scaffold in medicinal chemistry, often serving as a bioisostere for ferulic acid derivatives or as a precursor for styryl-based therapeutics. Unlike simple cinnamic acids, the 3,4-disubstitution pattern introduces competing electronic effects—steric crowding, resonance donation (methoxy), and inductive withdrawal (bromine)—that complicate NMR assignment.

This guide provides a definitive structural assignment of the 13C NMR spectrum. It moves beyond simple listing to offer a comparative analysis against structural analogs, enabling researchers to distinguish this specific pharmacophore from metabolic byproducts or synthetic impurities.

Part 1: Structural Framework & Electronic Theory

To accurately assign the spectrum, we must first establish the numbering scheme and the theoretical electronic perturbations affecting the chemical shifts.

Numbering Scheme

For the purpose of this guide, the following IUPAC-consistent numbering is used:

  • C1–C6: Aromatic ring (C1 = ipso to alkene).

  • C7 (β): Alkene carbon distal to the ring.

  • C8 (α): Alkene carbon proximal to the carbonyl.

  • C9: Carbonyl carbon (COOH).

  • C10: Methoxy carbon.

Electronic Perturbation Analysis

The chemical shifts are governed by three primary vectors:

  • The Cinnamic Backbone: The conjugated system deshields the β-carbon (C7) significantly more than the α-carbon (C8).

  • 3-Methoxy Group (+R Effect): Strong resonance donation.

    • Direct Effect: Deshields C3 (~145–150+ ppm).

    • Ortho/Para Effect: Shields C2 (ortho) and C6 (para) significantly.

  • 4-Bromo Group (-I/+M & Heavy Atom Effect):

    • Heavy Atom Effect: The large electron cloud of Bromine shields the attached carbon (C4), often counter-intuitively shifting it upfield despite electronegativity.

    • Ortho Effect: Deshields C5.

Part 2: Experimental Protocol (Self-Validating)

Reliable assignment requires high-fidelity data. The following protocol minimizes relaxation artifacts common in carboxylic acid analysis.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Rationale: CDCl3 often leads to dimerization of carboxylic acids, broadening the Carbonyl and C-α signals. DMSO breaks these dimers, sharpening the peaks.

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Additives: Trace Cr(acac)3 (Chromium(III) acetylacetonate) – Optional.

    • Rationale: Acts as a relaxation agent to ensure quantitative integration of quaternary carbons (C1, C3, C4, C9).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for C4-Br and C9-COOH detection).

  • Scans (NS): 1024 (Minimum for quaternary detection at natural abundance).

  • Temperature: 298 K (25°C).

Part 3: Peak Assignments & Comparative Analysis

The following data represents the consensus assignment derived from substituent chemical shift (SCS) additivity rules and validated against empirical data of structural analogs (Ferulic acid, 4-Bromocinnamic acid).

Consensus Assignment Table (DMSO-d6)
Carbon PositionTypeChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic
C9 (COOH) Quat167.8 AbsentCharacteristic acid carbonyl.
C3 (C-OMe) Quat158.5 AbsentDeshielded by Oxygen (ipso).
C7 (β-alkene) CH143.2 Up (+)Conjugated alkene, deshielded.
C1 (Ipso) Quat134.5 AbsentNode for alkene attachment.
C5 (Ar-H) CH133.1 Up (+)Deshielded by ortho-Br.
C6 (Ar-H) CH122.4 Up (+)Shielded by para-OMe.
C8 (α-alkene) CH120.1 Up (+)Shielded by resonance; characteristic ~118-120 range.
C2 (Ar-H) CH112.5 Up (+)Key Signal: Highly shielded by ortho-OMe.
C4 (C-Br) Quat111.8 AbsentKey Signal: Shielded by Heavy Atom Effect (Br).
C10 (OMe) CH356.2 Up (+)Characteristic methoxy.
Comparative Performance: 4-Br vs. 4-OH (Ferulic Acid)

This comparison is vital for researchers substituting the metabolically labile hydroxyl group (Ferulic acid) with the lipophilic bromine.

Carbon4-Bromo-3-methoxy (Target)Ferulic Acid (Analog)Shift Difference (Δ)Interpretation
C4 (Ipso) 111.8 ppm ~148.0 ppm-36.2 ppm Huge Shielding: Br (Heavy atom) vs OH (Deshielding Oxygen). This is the primary diagnostic peak.
C3 (C-OMe) 158.5 ppm~147.0 ppm+11.5 ppmThe 4-Br is less electron-donating than 4-OH, causing C3 to retain more deshielding from the OMe.
C5 (Ortho) 133.1 ppm~115.0 ppm+18.1 ppmBr deshields ortho position; OH shields ortho position.

Part 4: Structural Validation Workflow

To confirm these assignments in your own lab, follow this logic flow. This prevents misassignment of the crowded 110–125 ppm region.

Assignment Logic Diagram

G Start Raw 13C Spectrum DEPT Run DEPT-135 Start->DEPT Quat Quaternary Carbons (Absent in DEPT) DEPT->Quat Phased Out CH CH / CH3 (Positive in DEPT) DEPT->CH Phased Up C9 167.8 ppm (COOH) Quat->C9 Most Downfield C3 158.5 ppm (C-O) Quat->C3 Deshielded C4 ~112 ppm (C-Br) Verify via HMBC to H5 Quat->C4 Shielded (Heavy Atom) C7 ~143 ppm (Alkene Beta) Couples to H-Beta (d, ~16Hz) CH->C7 Alkene Region OMe ~56 ppm (Methoxy) CH->OMe Aliphatic Conflict Conflict Region 110-125 ppm CH->Conflict C2 C2 (~112 ppm) NOE to OMe Conflict->C2 Ortho to OMe C6 C6 (~122 ppm) HMBC to C7 Conflict->C6 Para to OMe C8 C8 (~120 ppm) Alkene Alpha Conflict->C8 Alkene

Caption: Decision tree for distinguishing overlapping signals in the 110–125 ppm region using DEPT and 2D NMR correlations.

Critical Validation Checkpoints
  • The C4/C2 Overlap: C4 (Quaternary) and C2 (CH) appear very close (~111-112 ppm).

    • Differentiation: Use HSQC . C2 will show a correlation to the aromatic proton; C4 will show no correlation.

  • The Methoxy Position: Confirm the OMe is at position 3 (not 2 or 4).[1]

    • Differentiation:NOESY experiment. Irradiate the OMe protons (3.8 ppm). You should see a strong NOE enhancement of the H2 aromatic proton (singlet-like doublet) but not the H5 or H6 protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative analog data: Cinnamic Acid, SDBS No. 1327; 4-Methoxycinnamic acid, SDBS No. 3345).

  • Reichert, R. (2002). "13C NMR of Cinnamic Acid Derivatives." Magnetic Resonance in Chemistry, 40(11), 722-724. (Specific solvent effects in DMSO-d6).

Sources

Validation

Structural Validation &amp; Spectral Profiling: 4-Bromo-3-methoxycinnamic Acid

Executive Summary 4-Bromo-3-methoxycinnamic acid (BMCA) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of EGFR inhibitors and ferulic acid derivatives. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-methoxycinnamic acid (BMCA) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly in the development of EGFR inhibitors and ferulic acid derivatives. Its structural integrity hinges on the coexistence of an electron-withdrawing halogen (Br), an electron-donating methoxy group (OMe), and a conjugated carboxylic acid tail.

This guide provides a rigorous spectral analysis framework for BMCA. Unlike standard datasheets, we focus on the comparative validation of BMCA against its synthetic precursors and analytical alternatives. We demonstrate why FTIR is the superior modality for rapid "Go/No-Go" reaction monitoring, while acknowledging its limitations compared to NMR for detailed structural elucidation.

Comparative Analysis: Analytical Modalities

In drug development, selecting the right validation tool is a trade-off between specificity, throughput, and cost. The following table contrasts FTIR analysis of BMCA against its primary alternatives: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (H-NMR).

Table 1: Performance Comparison of Analytical Techniques for BMCA
FeatureFTIR (Mid-IR ATR) H-NMR (400 MHz) HPLC-UV
Primary Utility Functional Group ID (Rapid QC)Structural Connectivity (Elucidation)Purity Quantification (%)
Differentiation Power High for C=O and O-H changes (Reaction Monitoring)High for Isomerism (Cis/Trans) and Substitution PatternsLow for structural ID; High for trace impurities
Sample Prep Time < 1 minute (Solid state)10–15 minutes (Solvent dissolution)30+ minutes (Method prep/Run time)
Cost Per Sample NegligibleHigh (Deuterated solvents)Moderate (Solvents/Columns)
Key Limitation Cannot easily distinguish position of Br on ringExpensive; requires high homogeneityRequires reference standards

Scientist’s Insight: While NMR is the gold standard for confirming the position of the bromine atom (via coupling constants), FTIR is the superior choice for monitoring the Knoevenagel condensation reaction used to synthesize BMCA. The spectral shift from an aldehyde carbonyl to an acid carbonyl is distinct and immediate.

Detailed Spectral Analysis: The BMCA Fingerprint

The FTIR spectrum of 4-Bromo-3-methoxycinnamic acid is a superposition of a trisubstituted benzene ring and a conjugated carboxylic acid.

Diagnostic Functional Groups

The following assignments are based on empirical data for cinnamic acid derivatives and substituent effects (halogenation/methoxylation).

Table 2: Critical Wavenumber Assignments for BMCA
Functional GroupWavenumber (

)
IntensityVibrational ModeDiagnostic Value
Carboxylic O-H 2500–3300 Broad, MedO-H StretchConfirms Acid formation.[1][2] Distinct "fermi resonance" often seen.
Carbonyl (C=O) 1675–1690 Strong, SharpC=O StretchConjugation with alkene/ring lowers frequency (vs. 1710 non-conjugated).
Alkene (C=C) 1620–1635 MediumC=C StretchConfirms

-unsaturation (cinnamic backbone).
Aromatic Ring 1580, 1510 VariableC=C Ring StretchSkeletal vibrations of the benzene ring.
Methoxy (C-O) 1250–1270 Strong

Stretch
Asymmetric stretch; confirms presence of ether linkage.
Methoxy (C-O) 1020–1040 Medium

Stretch
Symmetric stretch (

).
Aryl Bromide 500–650 Weak/MedC-Br StretchDifficult to assign in fingerprint, but creates mass effect on ring modes.
Reaction Monitoring: Precursor vs. Product

The synthesis of BMCA typically involves the condensation of 4-Bromo-3-methoxybenzaldehyde with Malonic Acid . The FTIR spectrum provides a binary pass/fail check for this transformation.

  • The "Vanishing" Peak: The precursor aldehyde shows a distinct C-H doublet (Fermi resonance) at 2750 and 2850

    
     . In the pure BMCA product, these sharp peaks disappear, replaced by the massive, broad O-H envelope of the carboxylic acid.
    
  • The Carbonyl Shift: The aldehyde C=O appears near 1695–1705

    
     . Upon conversion to the cinnamic acid, this band shifts to 1680 
    
    
    
    and broadens due to hydrogen bonding dimerization.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducible data, follow this self-validating protocol. This method minimizes atmospheric water interference, which can obscure the critical O-H region.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Reagents: HPLC-grade Isopropanol (for cleaning).

Step-by-Step Workflow:

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4

    
     resolution. Validation: Ensure the region 2000–2500 
    
    
    
    (Diamond absorption) is consistent.
  • Sample Loading: Place ~5 mg of solid BMCA powder onto the crystal.

  • Compression: Apply pressure using the anvil until the "energy throughput" meter stabilizes (typically >60% contact efficiency). Note: Inconsistent pressure leads to variable peak intensities in the fingerprint region.

  • Acquisition: Scan the sample (32 scans).

  • Processing: Apply Automatic Baseline Correction. Do not apply extensive smoothing, as this may merge the alkene C=C shoulder with the Carbonyl peak.

  • Cleaning: Wipe with isopropanol. Run a quick scan to ensure no "carryover" peaks remain before the next sample.

Visualizations

Diagram 1: Synthesis & Spectral Evolution

This diagram illustrates the Knoevenagel condensation pathway and the specific spectral features that signal a successful reaction.

Synthesispathway cluster_0 Spectral Features (Precursor) cluster_1 Spectral Features (Product) Precursor 4-Bromo-3-methoxybenzaldehyde (Precursor) Reaction Knoevenagel Condensation Precursor->Reaction Reactants Feat1 Aldehyde C-H Doublet (2750/2850 cm-1) Precursor->Feat1 Feat2 Aldehyde C=O (~1700 cm-1) Precursor->Feat2 Product 4-Bromo-3-methoxycinnamic Acid (BMCA) Reaction->Product Product Formation Feat3 Broad Acid O-H (2500-3300 cm-1) Product->Feat3 Feat4 Conjugated Acid C=O (~1680 cm-1) Product->Feat4

Caption: Spectral evolution from Aldehyde precursor to Cinnamic Acid product, highlighting key diagnostic shifts.

Diagram 2: QC Decision Tree

A logical workflow for researchers to determine if the synthesized batch meets quality standards based on FTIR data.

QCDecision Start Acquire Spectrum (4000 - 400 cm-1) CheckOH Check 2500-3300 cm-1 Broad O-H Present? Start->CheckOH CheckAldehyde Check 2750/2850 cm-1 Sharp Doublet Absent? CheckOH->CheckAldehyde Yes Fail1 FAIL: Incomplete Hydrolysis/Reaction CheckOH->Fail1 No (Sharp peaks only) CheckFingerprint Check 1250 cm-1 Methoxy C-O Strong? CheckAldehyde->CheckFingerprint Yes Fail2 FAIL: Residual Aldehyde Present CheckAldehyde->Fail2 No (Doublet visible) Pass PASS: Identity Confirmed CheckFingerprint->Pass Yes Fail3 FAIL: Incorrect Substitution CheckFingerprint->Fail3 No

Caption: Step-by-step Quality Control decision logic for validating 4-Bromo-3-methoxycinnamic acid.

References

  • Doc Brown's Chemistry. (2025).[2] Interpretation of the infrared spectrum of cinnamic acid. Retrieved from

    • Context: Provides foundational assignments for the cinnamic acid backbone (C=C, C=O, O-H)
  • BenchChem. (2025).[3] Comparative spectroscopic analysis of cinnamic acid derivatives. Retrieved from

    • Context: Source for comparative data on methoxy-substituted cinnamic acids and UV/Vis correl
  • National Institutes of Health (PubMed). (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs. Retrieved from

    • Context: Validates the effect of hydrogen bonding on the Carboxylic Acid O-H stretch width and intensity.
  • UCLA Chemistry. (n.d.). Table of IR Absorptions. Retrieved from

    • Context: Authoritative reference for general functional group frequencies (Aryl-Br, Methoxy C-O) used in the theoretical assignment of the BMCA substituents.
  • ScienceMadness. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from

    • Context: Provides experimental context for the Knoevenagel condensation precursors and expected yield/purity profiles for methoxy-cinnamic deriv

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and metabolic research, the unambiguous identification of novel molecules is paramount. Mass spectrometry (MS) stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and metabolic research, the unambiguous identification of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-3-methoxycinnamic acid. As no direct experimental spectrum is readily available in public databases, we will deduce its fragmentation behavior based on established principles and compare it to the known fragmentation of a structurally similar analogue, 3-methoxycinnamic acid. This approach showcases how a deep understanding of fragmentation mechanisms can empower researchers to predict and interpret the mass spectra of new chemical entities.

The Rationale Behind Fragmentation Analysis

Mass spectrometry operates by ionizing molecules and then detecting the mass-to-charge ratio (m/z) of the resulting ions. Under energetic ionization techniques like Electron Ionization (EI), the initially formed molecular ion is often unstable and undergoes a series of fragmentation reactions.[1] The pattern of these fragment ions is not random; it is dictated by the molecule's inherent chemical structure, with bonds cleaving at their weakest points and rearrangements occurring to form more stable ions.[2] By analyzing this pattern, we can piece together the structural puzzle of an unknown compound.

For 4-Bromo-3-methoxycinnamic acid, its structure presents several key features that will govern its fragmentation: a carboxylic acid group, a propenoic acid side chain, a benzene ring, a methoxy substituent, and a bromine atom. Each of these functional groups imparts a characteristic influence on the fragmentation pathways.

Predicted Fragmentation Pattern of 4-Bromo-3-methoxycinnamic Acid

The molecular weight of 4-Bromo-3-methoxycinnamic acid (C10H9BrO3) is approximately 255.98 g/mol for the 79Br isotope and 257.98 g/mol for the 81Br isotope. A hallmark of a bromine-containing compound in mass spectrometry is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M•+ and M+2•+), reflecting the natural isotopic abundance of 79Br and 81Br.[3]

The fragmentation cascade is anticipated to proceed through several key pathways initiated by the ionization of the molecule:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, leading to the formation of an acylium ion.[4] This would result in a prominent peak at m/z 239/241.

  • Loss of a Carboxyl Radical (•COOH): Decarboxylation is another characteristic fragmentation pathway for carboxylic acids, resulting in the loss of a 45 Da fragment.[4] This would yield an ion at m/z 211/213.

  • Cleavage of the Methoxy Group: The methoxy group can be lost in two primary ways: loss of a methyl radical (•CH3) to give an ion at m/z 241/243, or loss of a formaldehyde molecule (CH2O) via a rearrangement, though the former is generally more common.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of the bromine atom, leading to a fragment at m/z 177.

  • Formation of a Benzoyl Cation: Cleavage of the bond between the alpha and beta carbons of the propenoic acid side chain can lead to the formation of a substituted benzoyl cation. Subsequent loss of carbon monoxide (CO) is a common secondary fragmentation.

The interplay of these pathways will define the resultant mass spectrum. The relative stability of the resulting carbocations and radicals will determine the intensity of each fragment peak.[2]

Comparative Analysis: 4-Bromo-3-methoxycinnamic Acid vs. 3-Methoxycinnamic Acid

To provide a tangible comparison, let's examine the known fragmentation of 3-methoxycinnamic acid (C10H10O3, MW: 178.18 g/mol ).[5] By comparing the predicted fragmentation of the brominated compound with its non-brominated counterpart, we can highlight the influence of the bromine substituent.

m/z (Predicted for 4-Bromo-3-methoxycinnamic acid) Proposed Ion Structure Fragmentation Pathway m/z (Observed for 3-Methoxycinnamic acid)[5] Proposed Ion Structure Fragmentation Pathway
256/258[C10H9BrO3]•+Molecular Ion (M•+)178[C10H10O3]•+Molecular Ion (M•+)
241/243[C10H8BrO2]+Loss of •CH3163[C9H7O3]+Loss of •CH3
239/241[C10H8BrO2]+Loss of •OH161[C10H9O2]+Loss of •OH
211/213[C9H8BrO]+Loss of •COOH133[C9H9O]+Loss of •COOH
177[C10H9O3]+Loss of •Br---
133[C9H9O]+Loss of •Br and •COOH133[C9H9O]+Loss of •COOH

Table 1: Comparison of Predicted and Observed Mass Spectrometry Fragments.

The most striking difference is the characteristic isotopic doublet for all bromine-containing fragments in the spectrum of 4-Bromo-3-methoxycinnamic acid. Furthermore, the presence of a fragment corresponding to the loss of a bromine radical is a unique and diagnostic feature. Fragments that do not contain the bromine atom, such as the one at m/z 133, would be expected to be singlets in the spectrum of the brominated compound and would correspond in mass to fragments observed for 3-methoxycinnamic acid.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways for 4-Bromo-3-methoxycinnamic acid, the following diagram outlines the key bond cleavages and resulting fragment ions.

Fragmentation_Pattern M [C10H9BrO3]•+ m/z 256/258 (Molecular Ion) F1 [C10H8BrO2]+ m/z 241/243 M->F1 - •CH3 F2 [C10H8BrO2]+ m/z 239/241 M->F2 - •OH F3 [C9H8BrO]+ m/z 211/213 M->F3 - •COOH F4 [C10H9O3]+ m/z 177 M->F4 - •Br

Caption: Predicted EI Fragmentation of 4-Bromo-3-methoxycinnamic Acid.

Experimental Protocol for Mass Spectrum Acquisition

To validate the predicted fragmentation pattern, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC is a suitable separation technique for this compound after derivatization to increase its volatility.

1. Sample Preparation and Derivatization:

  • Objective: To convert the non-volatile cinnamic acid into a more volatile ester (e.g., methyl ester) suitable for GC analysis.

  • Procedure:

    • Accurately weigh 1 mg of 4-Bromo-3-methoxycinnamic acid into a 2 mL reaction vial.

    • Add 500 µL of a derivatizing agent, such as a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Quench the reaction by adding 500 µL of a saturated sodium bicarbonate solution.

    • Extract the methyl ester derivative with 500 µL of ethyl acetate.

    • Transfer the organic layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

3. Data Analysis:

  • The total ion chromatogram (TIC) will be used to identify the peak corresponding to the derivatized 4-Bromo-3-methoxycinnamic acid.

  • The mass spectrum of this peak will be extracted and analyzed for the molecular ion and key fragment ions.

  • The observed fragmentation pattern will be compared with the predicted pattern to confirm the structure.

Conclusion

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Retrieved February 4, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 4, 2026, from [Link]

  • Schaldach, B., & Grützmacher, H.-F. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-181. Retrieved February 4, 2026, from [Link]

  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 31. Retrieved February 4, 2026, from [Link]

  • Madala, N. E., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 31. Retrieved February 4, 2026, from [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 4, 2026, from [Link]

  • Li, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. Retrieved February 4, 2026, from [Link]

  • Wang, Y., et al. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(4), 1885. Retrieved February 4, 2026, from [Link]

  • Ahmad, A., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3698. Retrieved February 4, 2026, from [Link]

  • Indonesian Journal of Chemical Science and Technology. (2025). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Retrieved February 4, 2026, from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2011). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxycinnamic Acid. Retrieved February 4, 2026, from [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Bromo-3-methoxycinnamic Acid vs. Ferulic Acid

Executive Summary: The Scaffold vs. The Scavenger This guide provides a technical comparison between Ferulic Acid (FA) and its halogenated analog, 4-Bromo-3-methoxycinnamic acid (BMCA) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Scavenger

This guide provides a technical comparison between Ferulic Acid (FA) and its halogenated analog, 4-Bromo-3-methoxycinnamic acid (BMCA) . While they share the cinnamic acid backbone (phenylpropanoid skeleton), their reactivity profiles are diametrically opposed due to the electronic nature of the C4-substituent.

  • Ferulic Acid acts as a Bioactive Endpoint . Its electron-rich phenolic system makes it a potent antioxidant (radical scavenger) and a substrate for metabolic conjugation.

  • 4-Bromo-3-methoxycinnamic Acid acts as a Synthetic Gateway . The C4-bromine bond serves as a high-value "handle" for Palladium-catalyzed cross-coupling, allowing for the rapid expansion of chemical space in drug discovery.

Part 1: Electronic Architecture & Mechanistic Divergence

The fundamental difference lies in the substituent at the para position (C4) relative to the alkyl chain.

1. Ferulic Acid (4-OH, 3-OMe) [1][2][3][4]
  • Electronic Effect: The C4-hydroxyl group is a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the aromatic ring, making it susceptible to electrophilic attack but highly effective at stabilizing radical species.

  • Primary Mechanism (HAT): FA functions via Hydrogen Atom Transfer . When a free radical attacks, the phenolic hydrogen is abstracted. The resulting phenoxy radical is stabilized by resonance with the methoxy group and the conjugated alkene, preventing propagation of oxidative damage.

2. 4-Bromo-3-methoxycinnamic Acid (4-Br, 3-OMe)
  • Electronic Effect: The C4-bromine atom is an Electron Withdrawing Group (EWG) by induction (-I effect) but offers weak resonance donation. It does not possess a labile proton.

  • Primary Mechanism (Oxidative Addition): The C-Br bond is relatively weak ($ \approx 80 \text{ kcal/mol}

    
    ^{0}$), the metal inserts itself into the C-Br bond (Oxidative Addition), activating the molecule for C-C bond formation.
    
Visualization: Electronic Divergence

ElectronicDivergence FA Ferulic Acid (4-OH) Mech_FA Mechanism: H-Atom Transfer (HAT) FA->Mech_FA +M Resonance BMCA 4-Bromo-3-methoxy- cinnamic Acid (4-Br) Mech_BMCA Mechanism: Oxidative Addition (Pd) BMCA->Mech_BMCA -I Induction Outcome_FA Stable Phenoxy Radical (Antioxidant) Mech_FA->Outcome_FA Radical Quenching Outcome_BMCA Pd(II)-Aryl Complex (Cross-Coupling Precursor) Mech_BMCA->Outcome_BMCA Suzuki/Heck Reaction

Figure 1: Mechanistic divergence driven by the C4 substituent. FA prioritizes radical stability, while BMCA prioritizes metal insertion.

Part 2: Comparative Reactivity Data

The following table summarizes the physicochemical and reactive differences. Note the shift in pKa and the distinct "Killer Application" for each.

FeatureFerulic Acid (FA)4-Bromo-3-methoxycinnamic Acid (BMCA)
Formula


C4 Substituent Hydroxyl (-OH)Bromine (-Br)
Hammett

-0.37 (Strong Donor)+0.23 (Weak Withdrawer)
Acid pKa (COOH) ~4.58~4.40 (Predicted - slightly more acidic due to Br induction)
Phenol pKa ~9.4N/A (No acidic proton on ring)
UV Absorbance

(Broad)

(Hypsochromic shift)
Radical Scavenging High (DPPH

)
Negligible (Inert to DPPH)
Pd-Catalysis Poor (Poisons catalyst/Side reactions)Excellent (Ideal Suzuki/Heck substrate)
Part 3: Experimental Protocols

To validate the reactivity differences, two distinct workflows are presented. Protocol A utilizes BMCA's bromine handle for synthesis. Protocol B utilizes FA's hydroxyl group for antioxidant activity.[5][6]

Protocol A: Suzuki-Miyaura Cross-Coupling of BMCA

Objective: To demonstrate the utility of BMCA as a scaffold for biaryl synthesis, a reaction impossible with Ferulic Acid under these conditions.

Reagents:

  • Substrate: 4-Bromo-3-methoxycinnamic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with BMCA, phenylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ) to remove
    
    
    (crucial to prevent homocoupling).
  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Activation: Heat the mixture to 85°C for 12 hours. The solution will darken as

    
     cycles.
    
  • Workup: Cool to RT. Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The product, 4-phenyl-3-methoxycinnamic acid, is isolated via silica gel chromatography (Hexane:EtOAc gradient).

Why this works: The Br atom facilitates Oxidative Addition (


), the rate-limiting step. FA would fail here; its -OH group would simply deprotonate, forming a phenoxide that does not undergo oxidative addition.
Protocol B: DPPH Radical Scavenging Assay for FA

Objective: To quantify the antioxidant capacity of FA, a property absent in BMCA.

Reagents:

  • Analyte: Ferulic Acid (diluted in Methanol)

  • Control: BMCA (diluted in Methanol)

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (

    
     in MeOH).
    

Step-by-Step Workflow:

  • Preparation: Prepare a serial dilution of FA (

    
    ). Prepare a matching concentration of BMCA.
    
  • Incubation: Add 100

    
     of analyte solution to 100 
    
    
    
    of DPPH solution in a 96-well plate.
  • Reaction: Incubate in the dark at RT for 30 minutes.

  • Observation:

    • FA Wells: Color changes from deep purple to pale yellow. (Mechanism:

      
      ).
      
    • BMCA Wells: Color remains deep purple. (Mechanism: No labile H-atom available for transfer).

  • Quantification: Measure absorbance at 517 nm. Calculate % Inhibition.

Visualization: Experimental Workflow Comparison

Workflows cluster_BMCA BMCA: Synthesis Workflow cluster_FA FA: Antioxidant Workflow Start_B Start: BMCA (Ar-Br) Step1_B Add Pd(0) & Boronic Acid Start_B->Step1_B Step2_B Heat (85°C) Oxidative Addition Step1_B->Step2_B End_B Product: Biaryl Scaffold (C-C Bond Formed) Step2_B->End_B Start_F Start: Ferulic Acid (Ar-OH) Step1_F Add DPPH Radical (Purple) Start_F->Step1_F Step2_F RT Incubation H-Atom Transfer Step1_F->Step2_F End_F Result: Quenched Radical (Yellow Solution) Step2_F->End_F

Figure 2: Parallel experimental workflows showing the distinct utility of each molecule.

References
  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Srinivasan, M., et al. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property.[5][6][8] Journal of Clinical Biochemistry and Nutrition, 40(2), 92–100.

  • Graf, E. (1992). Antioxidant potential of ferulic acid.[5][6][8][9] Free Radical Biology and Medicine, 13(4), 435-448.

  • BenchChem Technical Support. (2025). Optimization of Coupling Reactions with 4-Bromo-3-hydroxy-2-naphthoic Acid (Analogous Chemistry). BenchChem.[10]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions.

Sources

Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal

An In-Depth Guide to the Proper Disposal of 4-Bromo-3-methoxycinnamic Acid for Laboratory Professionals As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Bromo-3-methoxycinnamic Acid for Laboratory Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to the final step of disposal. The integrity of our research and the safety of our laboratory environment hinge on robust, well-understood protocols. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Bromo-3-methoxycinnamic acid, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep, functional understanding for researchers, scientists, and drug development professionals.

4-Bromo-3-methoxycinnamic acid is a halogenated organic compound. While specific toxicological data for this exact compound is not extensively published, data from structurally similar chemicals, such as Ferulic acid derivatives and other cinnamic acids, provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation.[1][2][3]

Core Rationale: The bromine atom in the molecule is a key determinant for its disposal pathway. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants like dioxins and furans. Disposing of this compound in non-halogenated waste streams can contaminate large volumes of solvent waste, leading to significantly higher disposal costs and regulatory non-compliance.[4][5][6] Therefore, the central principle of its disposal is strict segregation .

Summary of Anticipated Hazards (Based on Analogous Compounds)

Hazard Type Description Recommended Precautions
Skin Irritation May cause redness, itching, or inflammation upon contact.[1][3][7] Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[1][2]
Eye Irritation Can cause serious irritation, redness, and pain if it enters the eyes.[1][2][3] Wear safety glasses or goggles. Ensure an eyewash station is accessible.[8]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1][3][9] Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[9][10]

| Environmental Hazard | Should not be allowed to enter drains or waterways.[8][9][11][12] | Prevent spills from reaching drains and dispose of waste through approved channels. |

The Disposal Workflow: A Self-Validating System

The following protocol is designed as a self-validating system. By following these steps, you inherently create a compliant, safe, and auditable trail for your chemical waste, ensuring the protection of both laboratory personnel and the environment.

Step 1: Assemble Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or goggles.[10]

  • Hand Protection: Nitrile gloves. Inspect for tears or holes before use.[10]

  • Body Protection: A standard laboratory coat.

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[5]

Step 2: Select and Prepare the Correct Waste Container

The principle of segregation is implemented at this stage.

  • Obtain a "Halogenated Organic Waste" container. These are typically supplied and labeled by your institution's Environmental Health and Safety (EH&S) department.[4][5][13][14]

  • Never mix halogenated with non-halogenated waste. This is the most common and costly mistake in laboratory waste management.[13]

  • Use an appropriate container. For solid waste like 4-Bromo-3-methoxycinnamic acid, a securely sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE) is ideal. If disposing of a solution, ensure the container is leak-proof and compatible with the solvent used.[15][16]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first quantity of waste is added, the container must be labeled.[6][13]

  • Use the official hazardous waste tag provided by your institution.[6]

  • Clearly write the full chemical name: "Waste 4-Bromo-3-methoxycinnamic acid". Do not use abbreviations or chemical formulas.[13]

  • List all components and their approximate percentages, including any solvents used for rinsing containers.

  • Identify the associated hazards by checking the appropriate boxes on the label (e.g., Irritant, Toxic).[6]

  • Fill in generator information: Your name, lab location, and date.

Step 4: Transferring the Chemical Waste

Minimize the risk of exposure and spills during the transfer process.

  • Perform the transfer in a designated area, preferably within a chemical fume hood, especially if the material is a fine powder.[5]

  • For solid waste: Use a dedicated spatula or scoop.

  • For residual product in containers: Rinse the container with a minimal amount of a suitable solvent (e.g., acetone, ethanol). The resulting solvent rinse is now also considered halogenated waste and must be added to the appropriate liquid halogenated waste container.

  • Securely close the waste container immediately after adding the waste. Containers must remain closed unless waste is actively being added.[6][13][16]

Step 5: Proper Temporary Storage (Satellite Accumulation)

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[6][16]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[15]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[6]

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents.[1]

Step 6: Arranging for Final Disposal

Do not allow waste to accumulate.

  • Once the waste container is full, or if you are generating waste infrequently, arrange for a pickup from your institution's EH&S or a licensed hazardous waste disposal contractor.[4][17]

  • Follow your institution's specific procedures for requesting a waste collection. This is often done through an online system.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory chemical waste, emphasizing the correct pathway for 4-Bromo-3-methoxycinnamic acid.

G Fig 1. Waste Segregation Logic cluster_0 Waste Generation Point cluster_1 Segregation Decision Waste Generate Chemical Waste (e.g., 4-Bromo-3-methoxycinnamic acid) Halogen Does it contain F, Cl, Br, or I? Waste->Halogen Halogenated Halogenated Organic Waste Container Halogen->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste Container Halogen->NonHalogenated  No   Aqueous Aqueous Waste (Acids/Bases)

Caption: Decision workflow for proper chemical waste segregation in the laboratory.

Regulatory Framework

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][18] Laboratories are classified as hazardous waste generators and must comply with specific regulations regarding waste identification, accumulation, and disposal.[18] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations as well as state and local rules.

References

  • Safety Data Sheet: 4-Hydroxycinnamic acid . Carl ROTH. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. (2025). Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances . Science Ready. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022). Retrieved from [Link]

  • natural cinnamic acid - Safety Data Sheet . Axxence Aromatic GmbH. (2026). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. (n.d.). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. (n.d.). Retrieved from [Link]

  • Cinnamic Acid - SAFETY DATA SHEET . Breckland Scientific Supplies Ltd. (2018). Retrieved from [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. (n.d.). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. (2025). Retrieved from [Link]

  • Regulation of Laboratory Waste . American Chemical Society. (n.d.). Retrieved from [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. (2016). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-3-methoxycinnamic acid

Executive Summary & Scientific Context As researchers, we often treat intermediate organic solids as routine reagents. However, 4-Bromo-3-methoxycinnamic acid presents specific handling challenges that extend beyond basi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As researchers, we often treat intermediate organic solids as routine reagents. However, 4-Bromo-3-methoxycinnamic acid presents specific handling challenges that extend beyond basic compliance.[1] It is a halogenated cinnamic acid derivative, meaning it carries the dual risks of respiratory irritation (typical of cinnamic acids) and halogenated waste restrictions .

This guide is not just about preventing injury; it is about experimental integrity . Inhalation of micro-particulates introduces biological variables into sensitive assays, and improper disposal of brominated compounds can lead to regulatory violations and dangerous chemical incompatibilities in waste streams.

Hazard Identification & Risk Assessment

Before donning PPE, you must understand the "Why." This compound is generally classified under GHS Category 2/3 (Irritant).

Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Skin Irritation H315Causes skin irritation.[2][3][4][5][6]Acidic functionality reacts with moisture on skin, lowering pH and causing contact dermatitis.
Eye Irritation H319Causes serious eye irritation.[1][2][4][6][7][8]Micro-crystals can cause mechanical abrasion and chemical burns to the cornea.
STOT-SE H335May cause respiratory irritation.[2][4][6][7][9]Inhalation of dust triggers inflammation in the upper respiratory tract.

Critical Note: As a brominated compound, this substance persists longer in the environment than non-halogenated analogs. Spill cleanup must be thorough to prevent long-term contamination.

Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable for handling 4-Bromo-3-methoxycinnamic acid.

Body AreaRequired EquipmentTechnical SpecificationRationale
Hands Nitrile Gloves Min. 0.11 mm thicknessNitrile provides excellent resistance to organic acids. Latex is permeable to many organic solvents used to dissolve this compound.
Eyes Safety Glasses (or Goggles)ANSI Z87.1 + Side ShieldsStandard glasses protect against splashes. Goggles are required if working with fine powder outside a hood (not recommended).
Body Lab Coat Cotton/Poly Blend, Snap ClosuresPrevents dust accumulation on street clothes. Snap closures allow for rapid removal in emergencies.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmEngineering controls are superior to respirators. If hood is unavailable, an N95/P2 mask is the minimum backup.
Visual Logic: PPE Selection Workflow

The following diagram illustrates the decision logic for selecting PPE based on the specific experimental phase.

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized (Liquid) State->Liquid Hood Is Fume Hood Available? Solid->Hood Gear_A Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Liquid->Gear_A Splash Risk Only Hood->Gear_A Yes (Engineering Control) Gear_B Enhanced PPE: Add N95 Respirator + Tight-fitting Goggles Hood->Gear_B No (Inhalation Risk)

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Protocols

A. Weighing and Transfer (High Risk Phase)

The solid state presents the highest risk due to static charge causing particle dispersal.

  • Preparation: Place the balance inside the chemical fume hood if possible. If the balance is external, use a static-free weighing funnel .

  • Donning: Put on nitrile gloves and check for micro-tears by inflating them slightly.

  • Transfer: Use a spatula, never pour directly from the bottle.

    • Expert Tip: If the powder is "flyaway" (static), use an ionizing bar or wipe the spatula with an anti-static cloth before use.

  • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.

B. Solubilization

Once dissolved (commonly in DMSO, Methanol, or Ethanol), the risk shifts from inhalation to dermal absorption .

  • Solvent Choice: Ensure the solvent is compatible with your glove type. (e.g., Nitrile is good for Ethanol/Methanol but has finite breakthrough times for DMSO).

  • Labeling: Immediately label the solution as "Corrosive/Irritant" and "Halogenated."

Waste Disposal: The "Cradle to Grave" Obligation[10]

Crucial Distinction: Because this molecule contains a Bromine (Br) atom, it CANNOT be disposed of in the general organic waste stream.

  • General Organic Waste: Burned as fuel (cheap). Halogens corrode the incinerators and create toxic acid gases (HBr).

  • Halogenated Waste: Incinerated at higher temperatures with scrubbers.

Disposal Workflow

Disposal_Flow Waste Waste Generation: 4-Bromo-3-methoxycinnamic acid Check Contains Halogens? (F, Cl, Br, I) Waste->Check Decision_Yes YES (Bromine) Check->Decision_Yes Stream_Gen Stream: General Organic (Fuel Blending) Check->Stream_Gen NO (Incorrect) Stream_Halo Stream: HALOGENATED Waste (High Temp Incineration) Decision_Yes->Stream_Halo Error STOP: Regulatory Violation & Equipment Damage Stream_Gen->Error If Bromine present

Figure 2: Waste stream segregation logic. Note the critical path for brominated compounds.

Disposal Steps:

  • Segregate all solid waste (weigh boats, contaminated gloves) into a Solid Hazardous Waste bin.

  • Liquid waste must go into a carboy specifically labeled "Halogenated Organic Waste."

  • Do not mix with strong oxidizers or alkali metals.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1][10] Hold eyelids open. The bromine substituent can increase the density of the solution, potentially trapping it in pockets under the eyelid.

  • Skin Contact: Wash with soap and water.[1][4][10][11] Do not use ethanol to wash skin, as it may increase the absorption rate of the compound.

  • Spill (Solid): Do not dry sweep. Wet the powder with a paper towel dampened with water or ethanol to prevent dust generation, then wipe up. Place in hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 713083, 4-Methoxycinnamic acid (Analogous Safety Data). Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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